LECITHIN
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H81NO8P+ |
|---|---|
Molecular Weight |
759.1 g/mol |
IUPAC Name |
2-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1/b16-14-,21-20-/t40-/m1/s1 |
InChI Key |
JLPULHDHAOZNQI-ZTIMHPMXSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyms |
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-linoleoylphosphatidylcholine 2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine palmitoyl-linoleoatephosphatidylcholine PLPC |
Origin of Product |
United States |
Sources, Derivation, and Preparative Methodologies of Lecithin
Diverse Biological Origins of Lecithin (B1663433) for Research Purposes
This compound is widely distributed in nature, found in both plant and animal tissues. wikipedia.org The choice of source for research and commercial purposes often depends on factors such as availability, cost, and the specific phospholipid composition required.
Plant-Derived Lecithins (e.g., Soybean, Sunflower, Rapeseed, Corn, Rice Bran)
Plant seeds, particularly oil-bearing seeds, are significant sources of this compound. researchgate.netmuezhest.com Soybean is the most extensively studied and commercially utilized source globally, largely due to its abundance and cost-effectiveness. gvonehealthcare.commdpi.comnih.gov Other notable plant sources include sunflower, rapeseed (canola), corn, and rice bran. researchgate.netmdpi.comnih.gov While soybean this compound is prevalent, sources like sunflower, rapeseed, and rice bran are favored in certain markets, such as Europe, particularly when non-genetically modified sources are preferred. nih.gov
The phospholipid composition of plant-derived lecithins can vary based on the plant species and even genetic variability within the same species. researchgate.net For instance, while phosphatidylcholine and phosphatidylethanolamine (B1630911) are typically the predominant phospholipids (B1166683) in soybean, sunflower, and rapeseed this compound, corn and sunflower are also notable for their significant phosphatidylinositol content. researchgate.netmdpi.com Phosphatidylglycerol is a phospholipid exclusively found in plant sources. researchgate.net
Here is a table summarizing the typical phospholipid composition ranges in some common plant sources:
| Plant Source | Phosphatidylcholine (PC) (%) | Phosphatidylethanolamine (PE) (%) | Phosphatidylinositol (PI) (%) | Phosphatidic Acid (PA) (%) | Phosphatidylserine (B164497) (PS) (%) | Phosphatidylglycerol (PG) (%) |
| Soybean | 10.0–55.0 researchgate.net, 18 nih.gov | 9.0–26.0 researchgate.net, 14 nih.gov | 8.0–18.0 researchgate.net, 9 nih.gov | 5 nih.gov | - | 1.0–2.0 researchgate.net |
| Sunflower | 12.7–64.2 researchgate.net | 9.9–46.6 researchgate.net | 3.7–36.0 researchgate.net | - | - | - |
| Rapeseed | 16.2–24.6 researchgate.net | 12.0–22.1 researchgate.net | 7.6–18.0 researchgate.net | - | - | - |
| Rice Bran | 33.0–33.6 researchgate.net | 3.2–38.0 researchgate.net | 11.8–33.2 researchgate.net | 5.8–19.7 researchgate.net | 2.5–22.6 researchgate.net | 8.6–8.6 researchgate.net |
| Corn | 57.5–68.1 semanticscholar.org | - | - | - | - | - |
Note: Composition can vary based on extraction and quantification methods. researchgate.net
Animal-Derived Lecithins (e.g., Egg Yolk, Bovine Bone Marrow)
Egg yolk was the initial source from which this compound was isolated in 1844. wikipedia.orgnih.gov Egg yolk this compound is recognized for its balanced and unique phospholipid composition, including sphingomyelin (B164518), which is typically absent in plant lecithins. researchgate.netnih.gov It also contains specific fatty acids like arachidonic acid and DHA that differ from those found in plant sources. mdpi.comnih.gov Despite its distinct composition, the higher cost of production makes soybean the primary commercial source compared to egg yolk. mdpi.comnih.gov
This compound can also be found in other animal tissues, such as milk and the brain tissue of some bovines. mdpi.com Research is also exploring bovine bone marrow as a source of this compound. google.com Animal-derived lecithins, like those from egg yolk and bovine brain, contain sphingomyelin in addition to major phospholipid classes such as phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol. nih.gov
Microbial Sources and Biotechnological Production Approaches
This compound can also be produced from microbial sources. tennessee.edu Biotechnological approaches, particularly those involving enzymes like phospholipases, are being investigated for the production and modification of this compound. nih.govresearchgate.netscirp.orgjmb.or.kr For example, phospholipase A2 (B175372) (PLA2) can hydrolyze phospholipids in this compound to produce lysophospholipids, which have altered properties like enhanced emulsifying capabilities. researchgate.netjmb.or.kr Microbial enzymes from bacteria, fungi, and yeasts are being developed for these enzymatic modification processes. researchgate.netscirp.org Recombinant E. coli systems have been engineered for the extracellular production of catalytically active phospholipase A2, capable of hydrolyzing crude soybean this compound. jmb.or.kr
Extraction and Isolation Techniques for this compound
The extraction and isolation of this compound from its biological sources are crucial steps in obtaining the compound for various applications. These processes aim to separate this compound from other lipids and components present in the raw material.
Solvent Extraction Methods and Optimization
Solvent extraction is a widely used and one of the earliest methods for isolating this compound. nih.gov This technique relies on the differential solubility of this compound and other components in various organic solvents. nih.gov Common solvents used include hexane (B92381), ethanol (B145695), acetone (B3395972), petroleum ether, and benzene. wikipedia.org
A typical solvent extraction process often involves treating the raw material (e.g., degummed vegetable oil or egg yolk) with a solvent or a mixture of solvents to dissolve the this compound. muezhest.comnih.govscielo.br The this compound-rich solvent phase is then separated from the solid residue. muezhest.com Further purification steps may involve precipitation using anti-solvents like acetone, in which phospholipids are largely insoluble while neutral lipids remain dissolved. nih.govresearchgate.netscielo.brnih.gov
Optimization of solvent extraction parameters is critical to maximize yield and purity. Factors such as solvent type, solvent concentration, material-to-solvent ratio, extraction time, and temperature can significantly influence the efficiency of the process. nih.govresearchgate.net For instance, studies on this compound extraction from daylily flower buds showed that an initial treatment with acetone before ethanol extraction increased the quantity of this compound extracted. researchgate.net Optimal conditions for this specific source were found to be 90% ethanol concentration, a 1:20 material-to-solvent ratio, 30 minutes extraction time, and 40°C temperature. researchgate.net
Mixed organic solvent systems are also employed. nih.gov For example, a method for purifying this compound from fresh eggs involves extraction with acetone, followed by solubilization with ethanol, and then repeated solubilization/precipitation steps using petroleum ether and acetone. scielo.br Column chromatography, often using stationary phases like alumina (B75360) or silica (B1680970) gel and varying solvent polarities, can be used for further purification and separation of different phospholipid components from crude this compound extracts. scielo.brcolumn-chromatography.comnih.govresearchgate.netresearchgate.net
Research on optimizing the extraction of specific phospholipids, like phosphatidylethanolamine from soybean phospholipids, has combined solvent extraction with cryopurification. nih.gov Optimal conditions for this process included specific material-liquid ratios, ethanol base concentrations, extraction temperatures and times, and freezing temperatures and times for cryopurification. nih.gov
Supercritical Fluid Extraction (SFE) Principles and Applications
Supercritical Fluid Extraction (SFE) is an advanced separation technique that utilizes a substance above its critical temperature and pressure as the extraction solvent. oup.comoup.com In this supercritical state, the fluid exhibits properties between those of a liquid and a gas, such as liquid-like density and gas-like diffusivity, which can be manipulated by adjusting pressure and temperature. oup.comoup.com
SFE is applied in various industries, including food, beverage, and nutraceuticals, for extracting soluble compounds from solid or liquid mixtures. oup.comoup.comcabidigitallibrary.orgtandfonline.com A notable application of SFE is the separation of this compound from oil, often from degumming residue, to obtain highly concentrated and pure this compound. oup.comoup.comcabidigitallibrary.org This high-pressure process is performed on a large industrial scale. oup.comoup.comcabidigitallibrary.org
The principles of SFE for this compound extraction involve using a supercritical fluid, commonly carbon dioxide (CO2), as the solvent. oup.comresearchgate.net The CO2, in its supercritical state, can selectively dissolve this compound from the matrix. By controlling the temperature and pressure, the solvent power and selectivity of the supercritical fluid can be adjusted, allowing for efficient extraction and separation of this compound from other lipids. oup.comoup.com SFE offers advantages such as the use of a "green" solvent like CO2 with minimal environmental impact and the potential to obtain highly pure products. oup.comresearchgate.net For example, corn this compound deoiled by supercritical carbon dioxide has been reported to contain a high percentage of phospholipids. nih.gov
Enzymatic Extraction and Refining Processes
Enzymatic methods have emerged as an alternative to conventional water and acid degumming for the extraction and refining of this compound nih.govpsgcas.ac.in. Enzymatic degumming can lead to the creation of stable emulsions and soluble lysophospholipids lecitein.com. This approach utilizes enzymes, such as phospholipase A2, to hydrolyze phospholipids in the starting material into lysophospholipids and/or phosphatidic acids google.com. Another enzyme, lipase (B570770), may be used concurrently to hydrolyze triglycerides into mono- and diglycerides google.com. The enzymatic hydrolysis method offers a mild operating environment and can yield relatively high-quality proteins and lipids nih.gov. For instance, using a 95% ethanol volume fraction and 0.06% protease volume fraction at 35°C for 2 hours resulted in higher extraction efficiency of this compound from egg yolk nih.gov. While effective, the widespread application of enzymatic degumming has been limited by the high cost of the enzymes unipr.it.
Ultrasonic-Assisted and Microwave-Assisted Extraction Methodologies
Assisted extraction techniques, such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), are being explored to improve the efficiency and reduce the processing time of this compound extraction sid.irnih.gov. UAE is recognized as a green and innovative procedure due to its reduced operational steps, lower energy consumption, shorter processing time, and reduced solvent requirements nih.govresearchgate.net. MAE involves heating the dielectric material (solvent-oil-food matrix) through the vibration and rotation of polar molecules and the movement of charged ions under the influence of an oscillating electric field, leading to rapid heating sid.ir. Research has shown that increasing microwave intensity can increase oil yield in soybean extraction sid.ir. For example, after 30 minutes at 800 W, the oil yield was 11% higher than with conventional hexane extraction sid.ir. These methods have the potential to enhance extraction yields and may offer more environmentally friendly alternatives compared to some conventional methods sid.irresearchgate.net.
Membrane Separation Technologies in this compound Isolation
Membrane separation processes represent a relatively new technology for separating substance mixtures, including phospholipids nih.govgoogle.com. This technology utilizes natural or synthetic membranes and relies on differences in molecular weight to separate phospholipid fractions google.com. Membrane filtration, particularly ultrafiltration with a 20 kDa molecular weight cut-off, has been investigated for the degumming of this compound unipr.it. Filtration-based degumming approaches offer advantages such as reduced effluent volumes and lower oil losses compared to conventional methods unipr.it. The efficiency of membrane separation is influenced by factors such as the formation of reverse micelles, which are separated based on size exclusion and chemical interactions between the membrane surface and compounds like phospholipids and triglycerides unipr.it. However, the industrial-scale adoption of membrane filtration for this compound isolation is currently limited, mainly due to long processing times and decreased membrane performance over time caused by fouling unipr.it. Despite these challenges, membrane technology holds promise for making this compound extraction more convenient, fast, efficient, and environmentally friendly nih.gov.
Purification and Fractionation Strategies for Specific Phospholipid Constituents
Standard this compound is a mixture of various phospholipids, with the main components from sources like soy and sunflower being phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), phosphatidylserine (PS), and phosphatidic acid (PA) wikipedia.orgsdguthrie-si.com. Purification and fractionation strategies are employed to obtain enriched fractions of specific phospholipid constituents, which is desirable for certain applications americanthis compound.usresearchgate.netconicet.gov.ar.
One common method for fractionation is solvent extraction, often using alcohol, typically ethanol wikipedia.orgpsgcas.ac.inresearchgate.net. This method leverages the differential solubility of phospholipids in the solvent wikipedia.orgresearchgate.net. For instance, phosphatidylcholine is relatively more soluble in ethanol than phosphatidylinositol, allowing for the creation of PC-enriched fractions conicet.gov.ar. Studies on sunflower this compound fractionation with absolute ethanol have shown that factors like temperature, incubation time, and the ethanol/lecithin ratio influence the yield and selectivity of main phospholipids like PC, PI, and PE researchgate.net. For example, increasing temperature and incubation time significantly increased the percentage extraction coefficient for PC in PC fractions researchgate.net.
Chromatographic methods, such as column chromatography, are also used for the separation and purification of this compound and its components google.comscielo.br. This technique involves the selection of a stationary phase (e.g., silica gel, alumina) and an eluent to separate compounds based on their differing affinities google.comscielo.br. A two-column procedure using alumina and silica gel has been described for preparing high-quality, fatty acid-free this compound researchgate.net.
Fractionation processes can separate this compound into different parts based on phospholipid profiles. For example, ethanol fractionation can yield an ethanol-soluble fraction enriched in PC and PI, which exhibits stronger emulsifying and dispersing properties, particularly in water-based systems sdguthrie-si.comconicet.gov.ar. The ethanol-insoluble fraction tends to be more oil-soluble and suitable for high-fat applications sdguthrie-si.com. De-oiling with acetone is another fractionation step that removes triglycerides and increases the relative composition of phospholipids americanthis compound.usunipr.it.
Research findings highlight the influence of processing parameters on the outcome of fractionation. A study on sunflower this compound fractionation with aqueous ethanol demonstrated that ethanol/water mixtures and operative conditions significantly impacted the extraction of PC-enriched fractions conicet.gov.ar.
Here is a summary of some fractionation methods and their outcomes:
| Method | Solvent/Principle | Enriched Fraction Example | Properties of Enriched Fraction |
| Alcohol Fractionation | Differential solubility in alcohol (e.g., ethanol) | PC-enriched | Stronger emulsifying/dispersing in water sdguthrie-si.comconicet.gov.ar |
| PE-rich (PC-depleted) | More oil-soluble, suitable for high-fat sdguthrie-si.com | ||
| Acetone De-oiling | Acetone removes triglycerides | Increased phospholipid content | Higher relative phospholipid concentration americanthis compound.usunipr.it |
| Column Chromatography | Differential affinity to stationary phase/eluent | Purified phospholipids | Higher purity, potentially fatty acid-free google.comscielo.brresearchgate.net |
These purification and fractionation strategies are crucial for tailoring this compound and its components for specific industrial applications that require modified phospholipid profiles and enhanced functional properties americanthis compound.ussdguthrie-si.comresearchgate.netconicet.gov.ar.
Molecular Architecture and Compositional Analysis of Lecithin Preparations
Phospholipid Class Distribution and Characterization
Lecithin (B1663433) is not a single molecule but a mixture of several classes of phospholipids (B1166683). The relative proportions of these phospholipids vary depending on the source of the this compound. nih.gov The primary phospholipid constituents include phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidic acid (PA). nih.gov
Phosphatidylcholine (PC)
Phosphatidylcholine is a key component of this compound and plays a significant role in the structure of biological membranes. wikipedia.org Its molecular structure consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a choline (B1196258) headgroup. wikipedia.orgresearchgate.net This amphiphilic nature, with a hydrophilic head and hydrophobic tails, allows PC to form lipid bilayers, the fundamental structure of cell membranes. researchgate.net
Typically, the fatty acid at the sn-1 position of the glycerol backbone is saturated, while the fatty acid at the sn-2 position is unsaturated. youtube.com For instance, in egg yolk this compound, the fatty acid at the sn-1 position is often a saturated fatty acid like palmitic acid (16:0) or stearic acid (18:0), while the sn-2 position is commonly occupied by an unsaturated fatty acid such as oleic acid (18:1). wikipedia.orgyoutube.com
The composition of PC can vary significantly between different sources. Egg yolk this compound is particularly rich in PC, with concentrations that can be as high as 73.0% to 80.5%. iastate.edufrontiersin.org In contrast, soy this compound typically contains a lower percentage of PC. iastate.edu
Phosphatidylethanolamine (PE)
Phosphatidylethanolamine, structurally similar to phosphatidylcholine, features an ethanolamine headgroup instead of a choline moiety. wikipedia.orglipotype.com Like PC, it is composed of a glycerol backbone esterified with two fatty acids and a phosphate group. wikipedia.org PE is a major component of biological membranes and is particularly abundant in the inner leaflet of the plasma membrane.
The fatty acid composition of PE can influence membrane properties. The presence of unsaturated fatty acid chains in PE contributes to membrane fluidity, which is essential for various cellular processes. creative-proteomics.com In soy this compound, phosphatidylethanolamine is a significant component, with concentrations that can range from 10-15% in liquid this compound to 22% in deoiled soy this compound. lecipro.comamericanthis compound.us
Phosphatidylinositol (PI)
Phosphatidylinositol is a class of glycerophospholipids where a glycerol backbone is esterified with two fatty acids, a phosphate group, and an inositol headgroup. PI and its phosphorylated derivatives are crucial signaling molecules in eukaryotic cells.
Lysophospholipids (Lyso-PL) Formation and Characterization
Lysophospholipids are formed by the partial hydrolysis of phospholipids, resulting in the removal of one of the fatty acid chains. upm.edu.my This enzymatic reaction is often catalyzed by phospholipase A1 or A2 (B175372). upm.edu.myocl-journal.org The resulting lysophospholipid has a single fatty acid chain, a glycerol backbone, a phosphate group, and a headgroup (e.g., choline, ethanolamine). researchgate.net
This structural change significantly alters the molecule's properties, making it more hydrophilic. researchgate.net Lysophospholipids, such as lysophosphatidylcholine (B164491) (LPC) and lysophosphatidylethanolamine (LPE), exhibit stronger emulsifying capabilities in oil-in-water emulsions compared to their diacyl counterparts. upm.edu.my The formation of lysophospholipids can be achieved through controlled enzymatic hydrolysis of this compound, a process used to modify its functional properties for specific applications in the food and pharmaceutical industries. ocl-journal.orglecipro.com
Interactive Data Table: Phospholipid Composition of this compound from Various Sources
| Source | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Phosphatidylinositol (PI) | Phosphatidic Acid (PA) | Other Phospholipids & Glycolipids |
| Deoiled Soy this compound | 21% lecipro.comnih.gov | 22% lecipro.comnih.gov | 19% lecipro.comnih.gov | 10% lecipro.comnih.gov | 13% (including 1% Phosphatidylserine (B164497) and 12% Glycolipids) lecipro.comnih.gov |
| Liquid Soy this compound | 14-16% americanthis compound.us | 10-15% americanthis compound.us | 10-15% americanthis compound.us | 5-12% americanthis compound.us | Not specified |
| Egg Yolk this compound | 73-80.5% iastate.edufrontiersin.orgnih.gov | 11.7-17.5% iastate.edunih.gov | 0.6% nih.gov | Not specified | 2.5% Sphingomyelin (B164518), 0.9% Plasmalogen nih.gov |
| Sunflower this compound | Varies | Varies | Varies | Varies | Varies |
Fatty Acyl Chain Profiles and Their Influence on Molecular Properties
The physical and functional properties of this compound are not only determined by the distribution of phospholipid classes but are also heavily influenced by the profile of the fatty acyl chains attached to the glycerol backbone. iastate.edunih.gov The length and degree of saturation of these fatty acid chains impact properties such as membrane fluidity, transition temperature, and emulsifying capacity. creative-proteomics.comresearchgate.net
This compound derived from different sources exhibits distinct fatty acid profiles. For instance, soy this compound is characterized by a high proportion of unsaturated fatty acids, particularly linoleic acid (C18:2), which can make up around 58% of the total fatty acids in deoiled soy this compound. lecipro.comnih.gov Other significant fatty acids in soy this compound include palmitic acid (18.4%), oleic acid (10.7%), and linolenic acid (6.8%). lecipro.comnih.gov
In contrast, egg yolk this compound contains a higher proportion of saturated fatty acids compared to soy this compound. iastate.edu The fatty acid profile of phosphatidylcholine in egg yolk this compound is approximately 34.0% palmitic acid, 11.0% stearic acid, 32.0% oleic acid, and 18.0% linoleic acid. iastate.edu This difference in saturation levels affects the oxidative stability and physical properties of the respective lecithins. iastate.edu
The presence of unsaturated fatty acids, with their characteristic "kinks" in the hydrocarbon chain, disrupts the tight packing of phospholipid molecules. This increases the fluidity of membranes and lowers the phase transition temperature. creative-proteomics.com Conversely, a higher proportion of saturated fatty acids leads to a more ordered and rigid membrane structure. These variations in fatty acyl chain composition are a key determinant of the functional versatility of this compound from different origins.
Interactive Data Table: Fatty Acid Composition of this compound from Different Sources
| Fatty Acid | Soy this compound (Deoiled) | Egg Yolk this compound (PC Fraction) |
| Palmitic Acid (C16:0) | 18.4% lecipro.comnih.gov | 34.0% iastate.edu |
| Stearic Acid (C18:0) | 4.0% lecipro.comnih.gov | 11.0% iastate.edu |
| Oleic Acid (C18:1) | 10.7% lecipro.comnih.gov | 32.0% iastate.edu |
| Linoleic Acid (C18:2) | 58.0% lecipro.comnih.gov | 18.0% iastate.edu |
| Linolenic Acid (C18:3) | 6.8% lecipro.comnih.gov | Not specified |
| Arachidonic Acid (C20:4) | Not specified | 3.3% iastate.edu |
| Palmitoleic Acid (C16:1) | Not specified | 1.7% iastate.edu |
| Others | 2.1% lecipro.comnih.gov | Not specified |
Quantification of Ancillary Components (e.g., Glycolipids, Triglycerides, Proteins, Sterols) in Commercial and Purified this compound
Commercial this compound is a complex mixture derived from sources like soybeans, sunflower seeds, and rapeseed. It is not composed solely of phospholipids but also contains a variety of other compounds that are co-extracted during the manufacturing process. The precise composition of commercial this compound can vary depending on the source, processing conditions, and whether it has undergone further purification steps. Purified this compound, often referred to as deoiled this compound, has a significantly different composition from its crude or commercial counterpart, with a higher concentration of phospholipids and a lower proportion of ancillary components.
Glycolipids: These are sugar-containing lipids that are naturally present in the raw materials from which this compound is extracted. In commercial soybean this compound, glycolipids can constitute a significant portion of the polar lipids.
Triglycerides: Also known as neutral oils, triglycerides are the main component of the oil from which this compound is separated. Commercial this compound preparations contain a notable amount of triglycerides, which can influence their physical properties, such as viscosity. The process of producing purified or deoiled this compound significantly reduces the triglyceride content.
Proteins: Residual proteins from the source material, such as soy or sunflower seeds, can be present in this compound. The amount of protein is generally low, but it is a component that is monitored, particularly in food applications due to potential allergenicity. Purification processes, such as fractionation, can further reduce the protein content in specialized this compound products. Standard soy lecithins can have a protein content ranging from 232 to 1338 mg/kg, while deoiled soy this compound may contain around 342 mg/kg. nih.govresearchgate.net Phosphatidylcholine-enriched soy lecithins can have even lower or non-detectable protein levels. nih.govresearchgate.net The main proteins found in soy and sunflower lecithins often belong to the 11S globulin fraction. nih.gov
Sterols: These are a class of lipids that are also co-extracted with phospholipids. They are a minor but consistent component of commercial this compound.
The following table provides a comparative overview of the typical composition of commercial (crude) and purified (deoiled) soybean this compound.
| Component | Percentage (%) |
|---|
Molecular Geometry and Packing Parameters of this compound Components
The self-assembly of this compound molecules into larger structures, such as bilayers and micelles, is governed by their molecular geometry and the resulting packing parameters. These factors are crucial in determining the functional properties of this compound as an emulsifier and a structural component of biological membranes.
The primary phospholipid components of this compound, such as phosphatidylcholine, are amphiphilic molecules with a hydrophilic (water-attracting) head group and two hydrophobic (water-repelling) fatty acid tails. This dual nature dictates how they orient themselves in an aqueous environment.
The packing parameter, denoted as 'S' or 'P', is a dimensionless value that provides a quantitative measure of the molecular shape of an amphiphile and predicts the type of aggregate structure it will form in an aqueous solution. The packing parameter is defined by the equation:
S = v / (a * l)
Where:
v is the volume of the hydrophobic tail(s).
a is the optimal head group area at the aggregate-water interface.
l is the length of the hydrophobic tail(s).
The value of the packing parameter determines the preferred curvature of the molecular aggregate:
S < 1/3: Conical shape, favors the formation of spherical micelles.
1/3 < S < 1/2: Truncated cone shape, favors the formation of cylindrical or worm-like micelles.
1/2 < S < 1: Cylindrical shape, favors the formation of flexible bilayers or vesicles.
S > 1: Inverted cone shape, favors the formation of inverted micelles (hexagonal HII phase).
For most diacyl phosphatidylcholines, which are major components of this compound, the packing parameter is between 0.5 and 1, predisposing them to form bilayer structures. The specific value can be influenced by the length and degree of saturation of the fatty acid chains. For example, the introduction of double bonds (unsaturation) in the fatty acid tails creates kinks, increasing the cross-sectional area of the hydrophobic region and influencing the packing parameter.
The following table provides estimated packing parameters for some common phosphatidylcholine species.
| Phosphatidylcholine Species | Abbreviation | Packing Parameter (S) |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | ~0.58 |
| 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | POPC | ~0.62 |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | ~0.81 |
Modification Strategies for Tailored Lecithin Functionality
Enzymatic Modification of Lecithin (B1663433)
Enzymatic modification has garnered increasing interest as a means to alter the molecular structure of phospholipids (B1166683) in a highly specific manner. upm.edu.my This approach is often preferred over chemical methods due to its high selectivity and the use of milder reaction conditions. mdpi.com The goal of these enzymatic processes is to produce lecithins with improved technological and/or physiological properties that differ from the natural substrate. upm.edu.my
Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. wikipedia.org Phospholipase A1 (PLA1) and Phospholipase A2 (B175372) (PLA2) are two key enzymes used for the modification of this compound, each exhibiting distinct regiospecificity. PLA1 catalyzes the hydrolysis of the fatty acid at the sn-1 position of the glycerol (B35011) backbone, while PLA2 acts on the sn-2 position. wikipedia.orgnih.govnih.gov This specific cleavage results in the formation of lysophospholipids and a free fatty acid. tandfonline.com
The hydrolysis of this compound using these enzymes, particularly PLA1, can lead to products with improved emulsifying properties. upm.edu.myresearchgate.net PLA1 is considered advantageous as it typically hydrolyzes saturated fatty acids found at the sn-1 position, leading to an increase in unsaturated fatty acids in the modified this compound and thus enhancing its hydrophilic properties. upm.edu.myresearchgate.net The resulting product, often called lysothis compound, has a higher hydrophilic-lipophilic balance (HLB) value, making it a more effective oil-in-water emulsifier. researchgate.netupm.edu.myresearchgate.net
Research has shown that the enzymatic activity of PLA1 on this compound in an oil-in-water emulsion is dependent on the emulsion's droplet size, with higher activity observed in larger emulsions. tandfonline.com The hydrolysis process leads to an accumulation of lysophospholipids, which, due to their higher HLB values and smaller molecular size, can make emulsions more susceptible to flocculation and coalescence. tandfonline.com
Table 1: Impact of PLA1 Hydrolysis Time on Soy this compound Properties
This table illustrates the effect of increasing hydrolysis time with Phospholipase A1 on the Hydrophilic-Lipophilic Balance (HLB) value and the composition of lysophospholipids in soy this compound.
| Hydrolysis Time (minutes) | HLB Value | Lysophospholipids Detected |
|---|---|---|
| 0 | 5.0 | No |
| 10 | Higher than 5.0 | Yes |
| >10 | Increases with time | Increases with time |
Data derived from a study on the partial enzymatic hydrolysis of soy this compound. upm.edu.myresearchgate.net
Transphosphatidylation is an enzymatic process catalyzed by Phospholipase D (PLD) that allows for the synthesis of novel phospholipids. mdpi.comresearchgate.net In this reaction, the phosphatidyl group from a donor phospholipid, such as phosphatidylcholine (PC), is transferred to a primary alcohol acceptor, resulting in the formation of a new phospholipid. mdpi.com This method is highly effective for modifying the polar head group of phospholipids. mdpi.com
PLD-mediated transphosphatidylation is a preferred biocatalytic approach over chemical synthesis due to its high selectivity and milder reaction conditions. mdpi.com It has been successfully used to synthesize various phosphatidyl esters by incubating phosphatidylcholine with acceptors like ethanol (B145695), ethanolamine, and glycerol. researchgate.net However, a competing hydrolysis reaction, where water acts as the acceptor, can lead to the formation of phosphatidic acid (PA) as an undesirable byproduct, which can lower the reaction yield. mdpi.comnih.gov
Recent research has focused on identifying novel PLD enzymes with high transphosphatidylation activity and low or no hydrolysis activity to improve the efficiency of synthesizing valuable phospholipids like phosphatidylserine (B164497) (PS) and docosahexaenoic acid-phosphatidylserine (DHA-PS). nih.gov For instance, a novel phospholipase D (PLDa2) from Acinetobacter radioresistens a2 has shown a transphosphatidylation conversion rate and selectivity of about 100% for PS and DHA-PS synthesis, with no hydrolysis activity. nih.gov
Table 2: Yields of Phosphatidyl-Derivatives via PLD-Catalyzed Transphosphatidylation
This table shows the reaction yields for the synthesis of various novel phospholipids from soy phosphatidylcholine (soyPC) and different phenylalkanol acceptors using Phospholipase D.
| Acceptor Molecule | Resulting Phospholipid | Yield (mol%) |
|---|---|---|
| Tyrosol | Phosphatidyl-tyrosol | 87 ± 3.7 |
| Hydroquinone (HQ) | Phosphatidyl-hydroquinone | 13 ± 1.3 |
| 2-(4-aminophenyl)ethanol (4APE) | Phosphatidyl-4APE | 90 ± 2.3 |
| Hydroxytyrosol (h-tyrosol) | Phosphatidyl-h-tyrosol | 64 ± 5.5 |
| 2-phenylethanol (PEA) | Phosphatidyl-PEA | 85 ± 1.0 |
Data from a study on the synthesis of novel phospholipids via PLD-catalyzed transphosphatidylation. nih.gov
Lipase-catalyzed interesterification is another enzymatic method used to modify the structure of this compound and other lipids. nih.gov This process involves the exchange of acyl groups within or between lipid molecules, leading to the formation of new esters. nih.gov Compared to chemical interesterification, the enzymatic approach offers milder reaction conditions, greater control, and better preservation of the product's quality and nutritional value. nih.gov
This technique can be employed to incorporate specific fatty acids, such as omega-3 fatty acids, into the this compound structure. researchgate.netcsic.es For example, immobilized phospholipase A1 can be used to catalyze the acidolysis of this compound with n-3 fatty acids from fish oil, resulting in this compound enriched with these beneficial fatty acids. researchgate.netcsic.es The efficiency of this reaction is influenced by factors such as the substrate mole ratio, pH, and reaction temperature. csic.es Research has shown that a substrate mole ratio of 1:8 (this compound to total fatty acids) and reaction temperatures of 50-60°C can lead to significant incorporation of n-3 fatty acids into the phospholipid. csic.es
The mechanism of lipase-catalyzed esterification typically involves a three-step process where the active site of the lipase (B570770) reacts with the substrate to form an acyl-enzyme intermediate, which is then deacylated by a nucleophile. nih.gov
Chemical Modification of this compound: Approaches and Outcomes
Chemical modifications of this compound are employed to alter its physicochemical properties for specific, often non-food, applications. unipr.it These methods include hydroxylation, acetylation, and hydrogenation. nih.govunipr.it Such modifications can enhance the hydrophilicity and oil-in-water emulsifying properties of this compound. researchgate.net For instance, acetylation involves the introduction of acetyl groups, which can improve the emulsifying capacity of the this compound.
Physical Modification Techniques and Their Impact on this compound Properties
Physical modification of this compound primarily involves fractionation techniques. wikipedia.org One common method is de-oiling with acetone (B3395972), which removes triglycerides and increases the concentration of phospholipids. unipr.it Another approach is fractionation with alcohol, typically ethanol. unipr.itwikipedia.org Phospholipids exhibit different solubilities in alcohol; for example, phosphatidylcholine is highly soluble, while other phospholipids are not. wikipedia.org This differential solubility allows for the separation and enrichment of specific phospholipid fractions, leading to products with more specialized functionalities. unipr.itresearchgate.net
Interfacial and Colloidal Science of Lecithin
Surface Activity and Interfacial Tension Reduction Mechanisms
Lecithin's efficacy as a surface-active agent stems from its molecular structure, which is predominantly composed of phospholipids (B1166683) like phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol. lecipro.com These molecules possess a polar, hydrophilic "head" group (containing the phosphate (B84403) group) and two nonpolar, lipophilic "tail" groups (the fatty acid chains). lecipro.comyoutube.com This dual nature is the essence of its amphiphilicity. nih.gov
When introduced into a system containing two immiscible liquids, such as oil and water, This compound (B1663433) molecules spontaneously migrate to the boundary, or interface, between them. lecipro.comnih.gov To achieve a lower energy state, they orient themselves with their hydrophilic heads in the aqueous phase and their lipophilic tails in the oil phase. youtube.com This adsorption at the oil-water interface forms a protective film. lecipro.comresearchgate.net
This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. Water molecules, for instance, are strongly attracted to each other (high cohesive energy), leading to high surface tension. By positioning themselves at the interface, this compound molecules reduce this net attractive force, thereby lowering the interfacial tension. nih.govbrainly.comtudublin.ie This reduction in interfacial tension is a critical prerequisite for the formation of stable emulsions, as it decreases the energy required to disperse one liquid as droplets within the other. youtube.comtudublin.ie The effectiveness of this compound in reducing interfacial tension can be influenced by its purity and composition; for example, crude phosphatidylcholine has been shown to lower the interfacial tension of protein films more effectively than pure egg phosphatidylcholine. nih.govtandfonline.com
Emulsifying Properties and Mechanisms of Emulsion Stabilization
This compound is a highly effective emulsifier, a substance that enables the formation and stabilization of a mixture of two normally immiscible liquids. lecipro.combrainly.com By reducing interfacial tension, it facilitates the dispersion of one liquid into the other in the form of fine droplets. lecipro.comyoutube.com Once the emulsion is formed, this compound molecules adsorb onto the surface of these newly created droplets, forming a protective interfacial film that prevents them from coalescing and separating back into two distinct phases. lecipro.comresearchgate.net
The process involves several key steps:
Dispersion : Mechanical energy (e.g., homogenization or stirring) is applied to break up one liquid phase into small droplets within the other continuous phase. lecipro.com
Adsorption : this compound molecules rapidly migrate from the bulk phase to the newly created oil-water interface. lecipro.com
Stabilization : The adsorbed this compound forms a barrier around the droplets, preventing them from re-aggregating. lecipro.com This stabilization is achieved through a combination of mechanisms that ensure the long-term kinetic stability of the emulsion. lecipro.comtudublin.ie
Formation and Stabilization of Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions
This compound's versatility allows it to stabilize both oil-in-water (O/W) emulsions, where oil droplets are dispersed in a continuous water phase, and water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase. lecipro.comskinchakra.eu The type of emulsion formed is often predicted by the Bancroft rule, which states that the phase in which the emulsifier is more soluble will become the continuous phase.
Oil-in-Water (O/W) Emulsions : These are common in many food products like mayonnaise, salad dressings, and beverages. brainly.comunlp.edu.ar In these systems, this compound's hydrophilic head faces the continuous water phase, while its lipophilic tail interacts with the dispersed oil droplet. lecipro.comyoutube.com This creates a stable interface that keeps the oil droplets suspended. youtube.com The addition of other stabilizers, such as xanthan gum, to the aqueous phase can further enhance long-term stability by increasing the viscosity of the continuous phase, thereby hindering droplet movement and creaming. tudublin.iesemanticscholar.org
Water-in-Oil (W/O) Emulsions : In products like margarine and certain spreads, this compound stabilizes water droplets within a continuous oil phase. lecipro.comresearchgate.net For these emulsions, this compound with a low hydrophilic-lipophilic balance (HLB) value (typically 2-4) is most effective. researchgate.net Thermal processing of this compound can significantly improve its emulsifying properties for W/O emulsions, enhancing viscosity and the capacity to hold the water phase. researchgate.net
Elucidating Electrostatic and Steric Stabilization Mechanisms
The stability of emulsions formed with this compound is conferred by two primary mechanisms that prevent droplet aggregation and coalescence. researchgate.netnih.gov
Electrostatic Stabilization : This mechanism arises from the electrical charge on the surface of the droplets. This compound molecules, particularly phospholipids like phosphatidylserine (B164497) and phosphatidic acid, can carry a net negative charge, especially at neutral or alkaline pH. nih.gov This charge creates a repulsive electrical force between adjacent droplets, preventing them from approaching and merging. researchgate.netd-nb.info The magnitude of this repulsion is related to the zeta potential of the droplets; a higher absolute zeta potential generally corresponds to greater electrostatic stability. d-nb.infomdpi.com
In many systems, both electrostatic and steric forces work in concert to provide robust, long-term stability against physical breakdown processes like flocculation and coalescence. nih.gov
Influence of Environmental Parameters (pH, Ionic Strength, Temperature) on Emulsion Stability
The effectiveness of this compound as an emulsifier is highly dependent on the surrounding environmental conditions.
pH : The pH of the aqueous phase significantly affects the electrical charge of the phospholipid head groups and, consequently, the emulsion's stability. conicet.gov.ar The stability of protein-stabilized emulsions can be weakened by this compound at acidic pH values away from the protein's isoelectric point. tandfonline.comconicet.gov.ar For instance, soy this compound has been shown to be a more efficient emulsifier in acidic emulsions (pH 3), producing smaller droplets, whereas some proteins are more effective at pH values closer to neutral. mdpi.com Acidic conditions (pH 3) can accelerate the oxidation of both egg and soy this compound in emulsions, particularly in the presence of certain metal ions. acs.org
Ionic Strength : The concentration of salts in the aqueous phase can impact electrostatic interactions. High concentrations of ions can screen the surface charges on the droplets, reducing the electrostatic repulsion between them and potentially leading to emulsion destabilization. d-nb.inforesearchgate.net However, low concentrations of salt can sometimes increase stability. d-nb.info For example, emulsions stabilized with this compound-chitosan membranes have shown good stability in high concentrations of calcium chloride (up to 500 mM). nih.gov The type of ion is also crucial; polyvalent ions (like Al³⁺ and Fe³⁺) can strongly destabilize this compound O/W emulsions by interacting with the phospholipid head groups and reducing the energy barrier to coalescence. researchgate.netsemanticscholar.org
Temperature : Temperature affects emulsion stability in several ways. Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher rate of coalescence. reading.ac.uk Thermal processing can alter the physical state of the fat and the conformation of the interfacial layer. nih.gov However, some emulsions, particularly those stabilized by this compound in combination with other substances like chitosan (B1678972), can exhibit good stability against thermal processing up to 90°C. nih.gov Conversely, freeze-thaw cycles can be highly destabilizing, but engineered interfacial layers (e.g., this compound-chitosan) can improve stability under these conditions as well. nih.gov
Interactive Table: Effect of Environmental Parameters on this compound Emulsion Droplet Size This table presents representative data on how pH can influence the average droplet size in emulsions stabilized by different emulsifiers.
| Emulsifier | Emulsion pH | Average Droplet Size (µm) | Observation |
| Soy this compound | 3.0 | ~30 | More efficient at lower pH |
| Soy this compound | 4.5 | >30 | Less efficient as pH increases |
| Soy this compound | 6.0 | >30 | Less efficient as pH increases |
| Rapeseed Protein | 3.0 | >30 | Less efficient at lower pH |
| Rapeseed Protein | 6.0 | <30 | More efficient near neutral pH |
| Data derived from research comparing emulsifier efficiency under varying pH conditions. mdpi.com |
Micelle Formation and Critical Micellar Concentration (CMC) Determination
Above a specific concentration in a solvent, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into organized spherical structures called micelles. wikipedia.orgwikipedia.org In an aqueous environment, this compound forms micelles where the lipophilic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. nih.gov Conversely, in a nonpolar solvent (like oil), this compound can form reverse micelles, with the polar heads forming the core and the tails extending into the oil. nih.gov
The CMC is a fundamental property of a surfactant. wikipedia.org Below the CMC, this compound molecules exist primarily as monomers in solution or at interfaces. wikipedia.org Once the CMC is reached, any additional this compound added to the system will preferentially form micelles. wikipedia.org This transition point is often detected by a sharp change in the physical properties of the solution, such as surface tension, conductivity, or light scattering. wikipedia.orgjst.go.jpquickcompany.in
The CMC of this compound is not a single fixed value; it is highly influenced by:
Solvent Composition : The presence of organic solvents like propylene glycol can increase the CMC, as the solvent can interact with the hydrophobic tails, delaying micelle formation. quickcompany.in
pH and Electrolytes : The CMC of dioctanoylphosphatidylcholine (a type of this compound) in aqueous solution increases with pH. Conversely, increasing the concentration of an electrolyte like potassium chloride (KCl) decreases the CMC. researchgate.net
Moisture and Polar Materials in Oil : In bulk oil systems, the CMC is significantly affected by the presence of water and oxidation products (total polar materials). nih.govresearchgate.net For instance, the CMC of this compound in medium-chain triacylglycerol (MCT) decreases significantly when moisture content reaches around 1000 ppm. nih.gov Similarly, the presence of oxidation products lowers the CMC. nih.govresearchgate.net
Interactive Table: Critical Micelle Concentration (CMC) of Dioctanoylphosphatidylcholine at 298.15 K
| pH | CMC (mmol dm⁻³) | Standard Gibbs Energy of Micellization (kJ mol⁻¹) |
| 1.2 | 9.9 | -34.3 |
| 3.2 | 10.3 | -34.2 |
| 5.8 | 11.2 | -33.9 |
| 7.4 | 11.8 | -33.8 |
| 10.0 | 14.1 | -33.4 |
| Data from surface tension measurements showing the influence of pH on the CMC. researchgate.net |
Liposome (B1194612) and Vesicle Self-Assembly Dynamics
In addition to forming micelles, the amphiphilic nature of this compound drives its self-assembly into more complex bilayer structures, such as liposomes and vesicles, in aqueous solutions. nih.govwikipedia.org These are closed, spherical structures composed of one or more concentric phospholipid bilayers, enclosing an aqueous core. nih.gov This self-assembly is a spontaneous process driven by the hydrophobic effect, where the fatty acid tails of the phospholipids arrange to minimize their contact with water. nih.gov
The formation of these structures depends on factors like this compound concentration, temperature, and the presence of other molecules. nih.govwikipedia.org When the concentration of this compound is increased in an oil-in-water emulsion, it can lead to the formation of vesicles that may even enclose the oil droplets themselves. unlp.edu.ar Studies have shown that at concentrations of 0.5% and higher, sunflower this compound can yield these spherical vesicle structures. unlp.edu.ar
The dynamics of this self-assembly are crucial for applications in areas such as drug delivery, where liposomes are used to encapsulate and transport active compounds. nih.gov The fluidity and stability of the resulting bilayer are influenced by the fatty acid composition of the this compound, temperature, and pH. The ability of this compound to form these versatile structures, from monolayers at interfaces to micelles and complex vesicles, underscores its fundamental importance in colloidal science. nih.gov
Formation Methods and Physicochemical Parameters Influencing Vesicle Characteristics
This compound vesicles, commonly known as liposomes, are self-assembled spherical structures composed of one or more lipid bilayers. Their formation and resulting characteristics are governed by both the chosen preparation method and a variety of physicochemical parameters.
Formation Methods Several methods are employed to prepare this compound vesicles, each yielding liposomes with different properties in terms of size, lamellarity, and stability.
Thin-Film Hydration: This common method involves dissolving this compound and other lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous solution, accompanied by agitation, causes the lipid sheets to swell and detach, self-closing into large, multilamellar vesicles (MLVs).
Solvent Injection Methods: In the ethanol (B145695) injection method, an ethanolic solution of this compound is rapidly injected into an aqueous phase, leading to the self-assembly of lipids into unilamellar vesicles as the ethanol is diluted. A similar technique, the ether injection method, uses diethyl ether as the solvent, which is evaporated by injecting the lipid solution into a heated aqueous phase to form vesicles.
Detergent Removal: This technique involves solubilizing this compound with detergents to form mixed micelles. The subsequent removal of the detergent by methods such as dilution or dialysis destabilizes the micelles, inducing a transition into unilamellar vesicles. The process is driven by the change in the spontaneous curvature of the aggregate as the detergent concentration decreases.
Reverse-Phase Evaporation: In this method, an inverted micelle is formed by dissolving this compound in an organic solvent and adding a small amount of aqueous phase to create a water-in-oil microemulsion. The organic solvent is then removed under reduced pressure, causing the system to collapse into a gel-like state that ultimately forms large unilamellar vesicles (LUVs).
Energy-Input Methods: To reduce the size of pre-formed MLVs, high-energy processes are used. Sonication, using either bath or probe sonicators, disrupts the larger vesicles to produce small, unilamellar vesicles (SUVs) with diameters typically in the 15-50 nm range. Mechanical extrusion, which forces the vesicle suspension through membranes with defined pore sizes, is another method to produce vesicles with a more uniform size distribution.
Physicochemical Parameters The final characteristics of the this compound vesicle population are highly dependent on several key parameters that are controlled during and after formation.
This compound Composition and Source: The origin of the this compound (e.g., soy, egg, salmon) is a critical factor, as it determines the fatty acid composition (chain length and degree of unsaturation) and the distribution of polar head groups. These differences influence properties like membrane fluidity, stability, and surface charge. For instance, at a 10 mg/ml concentration, multilamellar vesicles prepared from soy this compound in deionized water exhibited a pH of 7.2, whereas those from egg this compound showed a pH of 4.0.
Cholesterol Content: The inclusion of cholesterol is a major determinant of vesicle properties. It modulates membrane fluidity, reduces permeability, and can enhance the stability of the bilayer. Increasing cholesterol content has been shown to increase vesicle size while improving the dispersity of the liposomal suspension.
Concentration: Both the total amphiphile concentration and the specific lipid concentration impact vesicle characteristics. Higher lipid concentrations can lead to increased viscosity of the vesicle suspension.
Ionic Strength and pH: The ionic strength of the aqueous medium has a pronounced effect on the kinetics of vesicle formation and the final vesicle size. The pH of the medium can influence the surface charge of the vesicles. This compound (phosphatidylcholine) is negatively charged at a neutral pH of 7, and this charge contributes to electrostatic repulsive forces between vesicles, preventing aggregation.
Temperature: Temperature plays a role in both formation and stability. For example, some methods require elevated temperatures to facilitate solvent evaporation or cargo loading. Storing vesicles at temperatures above their gel-to-liquid crystalline phase transition temperature can help prevent their fusion and maintain size stability.
The interplay of these parameters allows for the fine-tuning of this compound vesicles for specific applications.
| Parameter | Influence on Vesicle Characteristics | Reference |
|---|---|---|
| This compound Source (e.g., Soy vs. Egg) | Affects fatty acid composition, surface charge, and pH of the final suspension. Egg this compound vesicles can be more acidic (pH ~4.0) than soy this compound vesicles (pH ~7.2). | |
| Cholesterol Content | Increases vesicle size, decreases membrane fluidity and permeability, and can reduce drug leakage. | |
| Lipid Concentration | Affects the viscosity of the suspension; higher concentrations lead to higher viscosity. | |
| Ionic Strength | Strongly influences the kinetic rates of vesicle formation and the final vesicle size. | |
| pH | Influences surface charge (zeta potential) and inter-vesicle interactions, affecting stability. | |
| Temperature | Affects lipid phase behavior, membrane fluidity, and the stability of vesicles during storage. |
Studies on Membrane Fluidity and Deformability in Model Systems
Membrane fluidity is a critical parameter of this compound vesicles, describing the freedom of motion of the lipid molecules within the bilayer. This property influences the vesicle's permeability, stability, and interactions with biological systems. It is primarily determined by the molecular composition of the membrane.
Influence of Phospholipid Composition: The type and ratio of different phospholipids significantly modulate membrane fluidity. A key relationship is the ratio of phosphatidylcholine (PC), which is the main component of this compound, to other lipids like phosphatidylethanolamine (PE) and sphingomyelin (B164518) (SM). Studies have shown that a higher sphingomyelin-to-lecithin ratio leads to decreased membrane fluidity. The specific fatty acid chains within the this compound molecules are also crucial; longer and more saturated fatty acid chains result in a more ordered, less fluid membrane, while unsaturated chains introduce kinks that increase fluidity. Research on nanoliposomes made from salmon this compound, which is rich in docosahexaenoic acid (DHA), indicated increased membrane rigidity compared to those made from soya this compound.
Role of Cholesterol: Cholesterol acts as a fluidity buffer in lipid membranes. It inserts into the bilayer with its hydroxyl group oriented towards the aqueous phase and its hydrophobic steroid ring interacting with the fatty acid chains. This positioning restricts the motion of the acyl chains in the fluid state, thereby decreasing membrane fluidity and permeability.
Analytical Techniques: Electron Spin Resonance (ESR) spectroscopy is a powerful technique used to probe membrane dynamics. By incorporating spin-labeled molecules into the lipid bilayer, ESR can detect changes in the physicochemical state of the membrane. This method was used to demonstrate that compositional abnormalities in the erythrocyte membranes of patients with this compound:cholesterol acyltransferase (LCAT) deficiency are associated with significant alterations in membrane fluidity.
These studies in model systems highlight that the fluidity and deformability of this compound vesicles can be precisely controlled by adjusting the lipid composition, which is essential for designing effective delivery vehicles.
Encapsulation Efficiency and Controlled Release Kinetics in Vesicular Systems
The utility of this compound vesicles as delivery systems is largely defined by their ability to encapsulate active molecules and release them in a controlled manner. Both encapsulation efficiency (EE) and release kinetics are heavily influenced by the physicochemical properties of the vesicle and the encapsulated agent.
Encapsulation Efficiency (EE) EE refers to the percentage of the total active agent that is successfully entrapped within the vesicles.
Factors Influencing EE:
Lipid Composition: The ratio of this compound to cholesterol is a primary determinant of EE. While cholesterol can stabilize the membrane, excessive amounts may decrease EE by condensing the bilayer and creating competition for space with the molecule to be encapsulated. For example, when encapsulating α-tocopherol, the addition of cholesterol led to a direct decrease in EE. The type of this compound also plays a role; nanoliposomes prepared from salmon this compound showed the highest EE for cinnamic acid compared to other this compound sources.
Properties of the Encapsulated Molecule: The physicochemical properties of the active agent, particularly its lipophilicity, are critical. Lipophilic molecules like α-tocopherol can be incorporated into the lipid bilayer with high efficiency (over 90% at certain molar ratios). Conversely, encapsulating poorly lipophilic compounds is more challenging and often results in low EE. One strategy to overcome this is the formation of drug-phospholipid complexes, which improves the affinity of the drug for the lipid phase, significantly boosting EE. For instance, self-assembled this compound/chitosan nanoparticles based on a baicalein-phospholipid complex achieved an EE of 84.5%.
Drug-to-Lipid Ratio: This ratio directly affects the loading capacity of the vesicles. Optimization studies have shown that varying this ratio is essential for achieving high EE, which can reach up to 97% in optimized formulations for certain drugs like vancomycin.
Controlled Release Kinetics The release of an encapsulated agent from a vesicular system can be modulated to achieve a desired therapeutic profile, such as sustained or targeted release.
Factors Influencing Release:
Membrane Composition and Fluidity: The release rate is intrinsically linked to membrane permeability. The inclusion of cholesterol decreases membrane fluidity and permeability, which in turn reduces drug leakage and promotes a more sustained release profile. The choice of this compound and other phospholipids with different phase transition temperatures also allows for the tuning of release kinetics.
Vesicle Structure: The structure of the delivery system impacts release. This compound-based nanoparticles have demonstrated sustained release profiles, with one study showing approximately 80% of docetaxel released over 72 hours. Similarly, this compound/chitosan nanoparticles provided a sustained release of baicalein without an initial burst release, which is often seen in other systems.
Release Models: The release of α-tocopherol from a liposomal gel was found to follow a two-phase pattern. The initial phase was best described by a zero-order release model, indicating a constant release rate, with a minor contribution from diffusion-based (Higuchi model) release from the outermost bilayers of the MLVs.
| Encapsulated Compound | Vesicular System | Reported EE (%) | Reference |
|---|---|---|---|
| Baicalein (as phospholipid complex) | This compound/Chitosan Nanoparticles | 84.5% | |
| Pramipexole | Egg this compound Liposomes | 18% - 61% | |
| α-Tocopherol | Egg this compound MLVs | >90% (at optimal molar ratios) | |
| Vancomycin | Optimized Liposomes | 97% | |
| Cinnamic Acid | Salmon this compound Nanoliposomes | Highest among tested lecithins |
Microemulsion and Nanoemulsion Systems: Formation and Stability
Beyond vesicular structures, this compound is a key component in the formation of microemulsions and nanoemulsions, which are colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules.
Formation this compound's amphiphilic nature allows it to act as an effective emulsifier, reducing the interfacial tension between oil and water phases.
System Components: this compound-based microemulsions are thermodynamically stable, isotropic systems typically composed of an oil phase, a polar solvent (water), this compound as the surfactant, and often a co-surfactant such as ethanol. Nanoemulsions are kinetically stable but not thermodynamically stable, and may have similar compositions.
Formation Methods:
Spontaneous Formation: A key characteristic of microemulsions is their ability to form spontaneously or with minimal energy input when the components are mixed in the appropriate ratios. This is a result of their thermodynamic stability.
High-Energy Methods: Nanoemulsions generally require an external energy input for their formation. High-pressure homogenization is a common technique used to break down coarse emulsions into fine droplets of nanometric size.
Low-Energy Methods: Spontaneous emulsification is a low-energy method that can also produce nanoemulsions. This process relies on the diffusion of components between the phases, leading to the formation of small droplets. Studies comparing methods have found that spontaneous emulsification can produce this compound-based nanoemulsions with smaller droplet sizes (190 to 310 nm) compared to those made by high-pressure homogenization (230 to 440 nm).
Stability The stability of these emulsion systems is critical for their application and is influenced by several factors.
Thermodynamic vs. Kinetic Stability: Microemulsions possess high storage stability due to being thermodynamically stable. Nanoemulsions, while not thermodynamically stable, can exhibit excellent long-term kinetic stability, resisting droplet growth through mechanisms like coalescence and Ostwald ripening.
Droplet Size and Polydispersity: A small and uniform droplet size is crucial for stability, as it minimizes gravitational separation (creaming or sedimentation). Good physical stability is often associated with the minimization of Ostwald ripening, a process where larger droplets grow at the expense of smaller ones.
Zeta Potential: The surface charge of the droplets, quantified by the zeta potential, is a key factor in electrostatic stabilization. In this compound-based emulsions, the phospholipid head groups impart a negative charge to the droplets at neutral pH. A sufficiently high negative zeta potential (e.g., below -25 mV) creates strong repulsive forces between droplets, preventing aggregation and enhancing stability.
Interfacial Film Properties: The properties of the interfacial film, determined by the this compound and any co-surfactants, are paramount. The flexibility and fluidity of this film, influenced by this compound's heterogeneous phospholipid composition, are beneficial for stability. Blending this compound with other non-ionic surfactants can further improve the formation and stability of nanoemulsions.
Compared to liposomes, this compound microemulsions offer advantages such as ease of preparation, avoidance of organic solvents, and higher storage stability, making them an attractive alternative for various delivery applications.
Advanced Research Applications of Lecithin in Material and Process Science
Nanotechnology and Advanced Material Development
In the realm of nanotechnology, lecithin (B1663433) serves as a versatile tool for creating advanced materials, primarily for carrier systems. Its ability to self-assemble into various structures and its biocompatibility are central to its utility in developing novel nanocarriers for a range of applications.
Development and Characterization of this compound-Based Nanoparticles
The development of this compound-based nanoparticles leverages its inherent self-assembly properties in aqueous solutions. britannica.com Due to its amphiphilic nature, this compound can form structures like liposomes, micelles, or bilayer sheets depending on factors such as hydration and temperature. wikipedia.org Various methods are employed to produce these nanoparticles, including high-pressure homogenization, solvent-injection, and self-assembly processes. nih.govnih.gov For instance, aqueous soybean this compound dispersions can be prepared in different media, and the binding of molecules to the dispersed this compound can be analyzed to confirm nanoparticle formation. mdpi.com
The characterization of these nanoparticles is crucial for understanding their behavior and potential applications. Key physicochemical properties that are routinely analyzed include particle size, size distribution (polydispersity index or PDI), zeta potential (surface charge), and morphology. nih.gov Dynamic Light Scattering (DLS) is a common technique used to determine the mean particle size and zeta potential, while Transmission Electron Microscopy (TEM) provides insights into the shape and structure of the nanoparticles. nih.govmdpi.com Studies have shown that factors like pH and this compound concentration can significantly influence particle size and zeta potential. mdpi.com For example, soy this compound nanoparticles have been formulated with an average size of approximately 79.8 nm and a zeta potential of -49.0 mV. nih.gov
| Nanoparticle Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Source |
|---|---|---|---|---|
| Soy this compound Nanoparticles | High-Pressure Homogenization | 79.8 ± 1.0 | -49.0 | nih.gov |
| This compound/Chitosan (B1678972) Nanoparticles (LCNs) | Solvent-Injection / Self-Assembly | 147.6 | +33.0 | nih.gov |
| This compound-Drug Hybrid Nanocarriers (Liposomes) | Self-Assembly | 70-90 | Not Specified | britannica.com |
| This compound-Drug Hybrid Nanocarriers (Nanoparticles) | Self-Assembly | 200-300 | Not Specified | britannica.com |
Formulation of Polymeric and Lipid Nanocarriers Utilizing this compound
This compound is a fundamental component in the formulation of more complex nanocarriers, including polymeric and other lipid-based systems. A prominent example is the creation of this compound/chitosan nanoparticles (LCNs). These nanoparticles form through a self-assembly process driven by the electrostatic interaction between the negatively charged phosphate (B84403) groups of this compound and the positively charged amino groups of chitosan. britannica.comresearchgate.net This interaction results in a core-shell structure where the hydrophobic lipid core can encapsulate lipophilic substances, while the hydrophilic chitosan shell provides stability. britannica.com The optimal weight ratio to obtain stable LCNs of about 200-250 nm is often cited as 20 parts this compound to 1 part chitosan. researchgate.net
This compound is also integral to the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). In these systems, this compound often acts as a surfactant or emulsifier, stabilizing the lipid matrix in an aqueous medium. nih.govlifecanvastech.com For instance, SLNs have been prepared by emulsifying a mixture of this compound and glycerol (B35011) monostearate in water. nih.gov The presence of this compound at the interface prevents particle agglomeration and can enhance the solubility of encapsulated compounds within the lipid layers.
Hybrid lipid-polymer nanoparticles represent another advanced formulation, combining the structural advantages of both material types. These systems may consist of a polymeric core, such as one made from poly(lactic-co-glycolic acid) (PLGA), which is then coated with a layer of this compound. mdpi.com This design merges the stability of a polymeric core with the biocompatibility of a lipid shell.
Surface Modification Strategies for Enhancing Nanocarrier Properties
To improve the in-vivo performance and stability of this compound-based nanocarriers, their surfaces are often modified. Two common strategies are PEGylation and chitosanization.
PEGylation involves coating the nanoparticle surface with Polyethylene Glycol (PEG), a hydrophilic polymer. unipr.it This PEG layer creates a "stealth" effect, forming a steric barrier that can reduce interactions with plasma proteins. lifecanvastech.comunipr.it This modification can lead to prolonged systemic circulation times. For example, PLGA-lecithin nanoparticles can be further shelled with lipid-PEG conjugates to combine the properties of liposomes and polymeric nanoparticles. mdpi.com
| Modification Strategy | Effect on Nanocarrier | Mechanism | Example |
|---|---|---|---|
| PEGylation | Prolonged circulation, increased stability | Forms a hydrophilic steric barrier, reducing protein binding | Coating PLGA-lecithin nanoparticles with DSPE-PEG mdpi.com |
| Chitosanization | Altered surface charge, enhanced stability, mucoadhesive properties | Provides a positive surface charge, increasing repulsive forces and interaction with mucosal surfaces | Coating Nanostructured Lipid Carriers (NLCs) with chitosan lifecanvastech.com |
Membrane Biophysics and Cell-Mimetic Systems Research
This compound's role as a primary component of biological membranes makes it an invaluable molecule for research in membrane biophysics. It allows for the construction of artificial membranes that serve as simplified, controllable models for studying complex cellular processes.
Role of this compound in Artificial Membrane Construction and Dynamics
The amphipathic nature of this compound is the driving force behind its ability to form artificial membranes. britannica.com In an aqueous environment, this compound molecules spontaneously self-assemble to shield their hydrophobic fatty acid tails from water, while exposing their hydrophilic polar head groups. britannica.com This process leads to the formation of a lipid bilayer, which is the fundamental structure of all cell membranes. britannica.com
These this compound-based bilayers can close upon themselves to form spherical vesicles known as liposomes, which are widely used as models for cell membranes. wikipedia.orgnih.gov The preparation of liposomes often involves methods like thin-film hydration, where a dry film of this compound is hydrated with an aqueous buffer, causing the lipid sheets to swell and form vesicles upon agitation. nih.govsigmaaldrich.com These artificial membranes mimic the basic structure and fluidity of natural cell membranes, providing a platform to study membrane dynamics, permeability, and the function of embedded proteins. mdpi.com this compound-based systems can also be used to create simpler models like planar lipid bilayers, which are useful for electrical measurements across the membrane. nih.gov
Investigation of this compound's Interaction with Surfactants and Detergents in Model Membranes
Model membranes constructed from this compound are extensively used to investigate how external agents like surfactants and detergents interact with and affect cell membranes. cambridge.org Surfactants and detergents are also amphipathic molecules and can integrate into the lipid bilayer, causing significant structural changes. nih.gov
Research has shown that the addition of surfactants to this compound vesicles can induce a structural transition from vesicles to mixed micelles. tandfonline.comacs.org This process typically occurs in stages: at low concentrations, surfactant monomers incorporate into the vesicle membrane, which may cause slight swelling. researchgate.net As the surfactant concentration increases, the bilayer becomes saturated, leading to membrane destabilization, the formation of pores, and eventually the complete breakdown of the vesicle structure into smaller, mixed micelles composed of both this compound and surfactant molecules. lifecanvastech.comacs.org The specific pathway and intermediate structures, such as disc-like bicelles or cylindrical micelles, depend on the specific this compound and surfactant molecules involved. acs.org These studies are crucial for understanding the mechanisms of membrane disruption and are relevant in fields from pharmacology to toxicology.
Industrial Process Enhancement and Formulation Science
This compound's unique physicochemical properties, particularly its amphiphilic nature, have established it as a critical additive in numerous industrial processes, extending far beyond its well-known applications in the food sector. nih.gov Its ability to act at the interface between immiscible phases makes it an invaluable tool in formulation science, where it enhances product stability, performance, and sustainability. As industries increasingly seek bio-based and environmentally benign ingredients, this compound, derived from natural sources like soybeans and sunflowers, presents a versatile and effective alternative to synthetic surfactants and additives. researchgate.netnih.gov Its utility spans a wide range of applications, from improving the quality of paints and coatings to increasing the efficiency of oil extraction. nih.govlecitein.com
Application as an Emulsifier and Stabilizer in Industrial Formulations
This compound is extensively utilized as a primary emulsifying and stabilizing agent in a variety of industrial formulations, owing to its capacity to form stable mixtures of oil and water. lecipro.com The molecular structure of its constituent phospholipids (B1166683), which includes both hydrophilic (water-attracting) heads and lipophilic (fat-attracting) tails, allows this compound to reduce the interfacial tension between immiscible liquids. nih.govknowde.com This action facilitates the creation of fine dispersions, such as oil-in-water or water-in-oil emulsions, and prevents their subsequent separation or coalescence over time, thereby ensuring long-term product stability and uniformity. nih.govlecipro.com
In the cosmetics industry, this compound is used to stabilize creams and lotions, creating a consistent texture and preventing the separation of oil and water components. konsonet.euelchemy.com Its biocompatibility and skin-soothing properties make it a preferred choice over potentially irritating synthetic surfactants. konsonet.eu In pharmaceuticals, this compound serves as a dispersing, emulsifying, and stabilizing agent in topical creams, ointments, and various parenteral formulations. lecipro.comformulationbio.com It is also crucial in the manufacturing of products like inks, biodegradable films, and leather goods, where it helps to maintain the homogeneity and desired physical properties of the formulation. lecitein.commagnuminternationalinc.com For instance, in leather tanning, it acts as an emulsifier to help fats penetrate the material, resulting in softer, more supple leather. magnuminternationalinc.comlecital.com
Table 1: this compound's Functionality as an Emulsifier and Stabilizer in Industrial Products
| Industrial Sector | Product Examples | Primary Function of this compound | Resulting Product Enhancement |
| Paints & Coatings | Solvent-based paints, Varnishes | Emulsifier, Stabilizer | Prevents pigment settling, improves flow. lecitein.comspecialchem.com |
| Cosmetics | Creams, Lotions | Emulsifier, Stabilizer | Creates stable emulsions without irritating surfactants. konsonet.eu |
| Pharmaceuticals | Topical creams, Ointments, Injectable solutions | Dispersing agent, Emulsifier | Stabilizes active ingredients, enhances solubility. lecipro.comelchemy.comformulationbio.com |
| Inks | Printing inks | Emulsifier, Stabilizer | Stabilizes oil-in-water emulsions for consistent print density. lecitein.commagnuminternationalinc.com |
| Plastics/Polymers | Biodegradable films | Surfactant, Plasticizer | Creates a plastic-like result with high elongation. lecitein.commagnuminternationalinc.com |
| Leather & Textiles | Leather goods | Emulsifier, Softening agent | Facilitates fat penetration for softening and curing. magnuminternationalinc.comlecital.com |
Utilization in Enhanced Oil Recovery (EOR) as a Biobased Surfactant
Enhanced Oil Recovery (EOR) techniques are employed to extract crude oil that remains in reservoirs after primary and secondary recovery methods are exhausted. nih.gov One prominent chemical EOR method is surfactant flooding, which involves injecting surfactants to reduce the interfacial tension (IFT) between oil and water, thereby mobilizing trapped oil. nih.govresearchgate.net Traditionally, petroleum-based synthetic surfactants have been used, but their environmental toxicity and lack of biodegradability have prompted a search for greener alternatives. nih.gov
This compound, particularly from sources like soybeans, has emerged as a promising biobased surfactant for EOR applications. researchgate.net Its ability to effectively stabilize oil-in-water emulsions is crucial for this process. researchgate.net Research has demonstrated that soybean this compound can perform competitively with, and in some cases outperform, commercial synthetic surfactants in terms of emulsion stability. researchgate.net The effectiveness of this compound is influenced by factors such as pH and salinity, with studies indicating that lower pH levels can lead to improved emulsion stability. researchgate.net
A key performance indicator for EOR surfactants is the oil solubilization ratio (SRo), which measures the volume of oil solubilized per unit volume of surfactant. Comparative studies have shown this compound to have a significant SRo value, underscoring its potential. Furthermore, formulations containing this compound have been shown to achieve substantial additional oil recovery. One study investigating a blend of green surfactants including this compound reported a tertiary recovery of 24% and a total recovery of approximately 70%. kfupm.edu.sa The use of this compound in EOR offers a sustainable and environmentally friendly approach with potential economic advantages. researchgate.net
Table 2: Performance of this compound in Enhanced Oil Recovery (EOR) Studies
| Surfactant Type | Parameter | Value | Significance in EOR |
| Soybean this compound | Oil Solubilization Ratio (SRo) | 3.2219 | Outperforms some commercial surfactants (e.g., CAPB with SRo of 0.7028) in oil solubilization. researchgate.net |
| Soybean this compound | Optimized Surfactant Loading | 4.48 wt. % | Defines the effective concentration for stabilizing oil-in-water emulsions. researchgate.net |
| This compound Formulation (RL) | Tertiary Oil Recovery | 24% | Demonstrates significant recovery of oil remaining after primary/secondary methods. kfupm.edu.sa |
| This compound Formulation (RL) | Total Oil Recovery | ~70% | Shows high overall efficiency in mobilizing and extracting crude oil. kfupm.edu.sa |
Functions as a Wetting and Dispersing Agent in Diverse Non-Food Systems
Beyond emulsification, this compound is highly valued as a wetting and dispersing agent in numerous non-food industrial systems. specialchem.com A wetting agent reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface, while a dispersing agent prevents solid particles from re-agglomerating once they are separated in a liquid medium. ulprospector.com this compound's amphiphilic structure enables it to adsorb onto the surface of solid particles, creating a barrier that prevents flocculation through steric hindrance. ulprospector.com
In the paint and coatings industry, this compound is a well-established additive, particularly in solvent-based systems. lecitein.comspecialchem.com It functions by wetting the surfaces of pigment particles, which shortens the time and reduces the energy required for dispersion during the grinding phase of production. lecitein.comulprospector.com This leads to a more uniform and stable pigment suspension, which in turn enhances color strength, improves gloss and flow, and prevents the formation of hard sediment during storage. lecitein.comlecital.com
This compound's dispersing capabilities are also leveraged in the manufacturing of inks, where it ensures the complete and stable dispersion of pigments in aqueous or solvent-based solutions. lecitein.commagnuminternationalinc.com This is critical for achieving high-quality prints with optimum density and finish. lecitein.com Other applications include its use as a viscosity controller in modeling clay, a friction reducer in drilling applications, and a processing aid in rubber manufacturing, where it helps disperse fillers and increases elasticity. magnuminternationalinc.com
Table 3: this compound's Role as a Wetting and Dispersing Agent
| Industry | System/Product | Function of this compound | Outcome |
| Paints & Coatings | Solvent-based architectural and industrial coatings | Wetting Agent, Dispersing Agent | Reduces pigment grinding time, prevents settling, increases color strength, improves gloss. lecitein.comspecialchem.com |
| Ink Manufacturing | Printing Inks | Dispersing Agent, Emulsifier | Stabilizes pigment dispersion for uniform color and print quality. lecitein.commagnuminternationalinc.com |
| Rubber Manufacturing | Rubber compounds | Dispersing Agent, Plasticizer | Improves dispersion of fillers (e.g., carbon black), increases tensile strength and elasticity. magnuminternationalinc.com |
| Drilling Applications | Drilling muds | Viscosity Modifier, Friction Reducer | Manages viscosity in fresh and saltwater environments. magnuminternationalinc.com |
| Paving & Asphalt | Cold-mixed asphalt, concrete | Plasticizer, Wetting Agent | Increases pouring qualities, improves adhesion and flexibility. lecitein.commagnuminternationalinc.com |
Analytical Methodologies and Characterization Techniques for Lecithin Research
Chromatographic Techniques for Lecithin (B1663433) Component Separation and Quantification
Chromatography is a fundamental tool in this compound analysis, enabling the separation of its constituent phospholipids (B1166683) and the determination of its fatty acid profile.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. laboratuvar.com It offers high sensitivity and provides precise results for the separation of non-volatile or thermally labile compounds like phospholipids. laboratuvar.com HPLC methods can be designed for both normal-phase and reverse-phase separations. Normal-phase HPLC is effective for separating lipid classes, while reverse-phase HPLC can separate individual lipid species based on their fatty acid composition. nih.gov
A common application of HPLC is the separation of phosphatidylcholine (the primary component of this compound) from other phospholipid classes such as sphingomyelin (B164518). nih.gov Isocratic solvent systems, for instance, those containing acetonitrile, isopropanol, methanol, water, and trifluoroacetic acid, have been developed to achieve this separation efficiently. nih.gov The use of a UV detector is common, although more universal detectors like Evaporative Light Scattering Detectors (ELSD) are also employed. sielc.com
Furthermore, reverse-phase HPLC (RP-HPLC) methods have been specifically developed to analyze the fatty acid composition of phosphatidylcholine within a this compound sample. nih.gov An isocratic mobile phase, for example, consisting of isopropyl alcohol, methanol, and deionized water, can separate different phosphatidylcholine molecules based on the varying fatty acid chains attached to the glycerol (B35011) backbone. nih.gov This allows for the quantification and validation of phosphatidylcholine with different fatty acid compositions, with detection often performed using a UV detector. nih.gov
Table 1: Example of an HPLC Method for Soy Phosphatidylcholine Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Isopropyl alcohol: Methanol: Deionized water (70:8:22 v/v) |
| Detection | UV |
| Analysis Type | Isocratic |
| Application | Separation of soy phosphatidylcholine based on fatty acid composition |
This table is generated based on data from a research article on a novel RP-HPLC method. nih.gov
Thin-Layer Chromatography (TLC) is a valuable and established method for the qualitative and semi-quantitative analysis of phospholipids in this compound. chinaoils.cnaocs.org It allows for the fractionation of this compound into its primary components, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidic acid (PA). chinaoils.cnresearchgate.net
Both one-dimensional and two-dimensional TLC can be employed. researchgate.net In a typical one-dimensional separation, a sample of this compound is spotted on a silica (B1680970) gel plate and developed using a solvent system such as chloroform-methanol-water. spkx.net.cn Two-dimensional TLC provides enhanced separation by using two different solvent systems and running the chromatogram in two perpendicular directions. chinaoils.cnaocs.org For instance, the first development might use a solvent system of chloroform, methanol, and ammonium hydroxide, followed by a second development with a system of chloroform, methanol, glacial acetic acid, and water. chinaoils.cnaocs.org
After separation, the phospholipid spots are visualized, often by exposure to iodine vapor. chinaoils.cnaocs.org For semi-quantitative analysis, the individual spots can be scraped from the plate, and the phosphorus content can be determined spectrophotometrically after acid digestion and reaction with molybdate. chinaoils.cnaocs.org
Table 2: Common Phospholipids Separated by TLC in this compound Analysis
| Abbreviation | Compound Name |
|---|---|
| PC | Phosphatidylcholine |
| PE | Phosphatidylethanolamine |
| PI | Phosphatidylinositol |
| PA | Phosphatidic Acid |
| PS | Phosphatidylserine (B164497) |
This table is based on phospholipids identified in this compound using TLC. chinaoils.cnresearchgate.net
Gas Chromatography (GC) is the primary technique for determining the fatty acid composition of this compound. researchgate.netimpact-solutions.co.uk It is not used to analyze the intact phospholipid molecules, as they are not sufficiently volatile. Instead, the fatty acids are first cleaved from the glycerol backbone of the phospholipids through a process called saponification, and then converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). impact-solutions.co.uk
This derivatization process is typically achieved through transesterification with methanol. impact-solutions.co.uk The resulting FAMEs are then extracted and injected into the GC, where they are separated based on their chain length, degree of unsaturation, and the position of double bonds. nih.gov A flame ionization detector (FID) is commonly used for quantification. impact-solutions.co.uk The combination of GC with mass spectrometry (GC-MS) allows for the definitive identification of the individual fatty acids. nih.gov This detailed fatty acid profile is critical for assessing the nutritional value and oxidative stability of this compound.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric techniques are indispensable for the structural characterization and quantification of this compound's components, providing detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for analyzing phospholipids.
³¹P NMR: Phosphorus-31 NMR (³¹P NMR) is particularly well-suited for this compound analysis because the phosphorus atom serves as a unique probe for each phospholipid class. conferenceharvester.comavantiresearch.com This technique provides a quantifiable phospholipid profile, allowing for the determination of the relative amounts of major components like PC, PE, PI, and PA, as well as minor components such as diphosphatidylglycerol (DPG) and phosphatidylglycerol (PG). dss.go.th The different electronic environments of the phosphorus nucleus in the headgroups of various phospholipids result in distinct chemical shifts, enabling their identification and quantification. conferenceharvester.com The use of an internal standard allows for accurate quantification of the different phospholipid species. conferenceharvester.comresearchgate.net
¹H NMR: Proton NMR (¹H NMR) can be used to distinguish this compound from different sources, such as soybean, sunflower, and rapeseed. conferenceharvester.com By examining the distribution of omega-3, 6, and 9 fatty acids, a characteristic fingerprint for the this compound's origin can be established. conferenceharvester.com For example, rapeseed this compound has a significantly higher content of omega-9 fatty acids compared to sunflower and soybean this compound. conferenceharvester.com Additionally, ¹H NMR can be used to analyze the sterol profile of this compound. conferenceharvester.com
Table 3: Phospholipids Quantified in this compound using ³¹P NMR
| Phospholipid Class | Abbreviation |
|---|---|
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Phosphatidylinositol | PI |
| Phosphatidic Acid | PA |
| Lysophosphatidylcholine (B164491) | LPC |
| Diphosphatidylglycerol | DPG |
| Phosphatidylglycerol | PG |
This table is compiled from research articles detailing the automated and quantitative analysis of phospholipids in this compound by ³¹P NMR. dss.go.thnih.gov
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and structural elucidation of the molecular species within this compound.
LC-MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the comprehensive analysis of this compound. avantiresearch.comnih.gov LC separates the different phospholipid classes and species, which are then introduced into the mass spectrometer for detection and identification. Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information, including the identification of the fatty acids attached to the phospholipid backbone. avantiresearch.com This technique allows for the characterization and quantification of the major glycerophospholipids (GPLs) in this compound on a weight percentage basis. avantiresearch.com
MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a rapid and sensitive technique for screening the lipid composition of this compound. researchgate.netaocs.org It allows for the direct analysis of lipid extracts, providing a mass profile of the various neutral and polar lipid classes present. researchgate.net MALDI-MS is often used in combination with TLC; after separation on the TLC plate, a matrix is applied, and the plate can be directly analyzed by MALDI-MS to identify the compounds in each spot. researchgate.net
EASI-MS: Easy Ambient Sonic-spray Ionization Mass Spectrometry (EASI-MS) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. While not as commonly cited in the provided context, it represents a growing area of MS for the rapid analysis of complex mixtures like this compound.
UV-Vis Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry serves as a quantitative analytical technique for this compound by indirectly measuring the concentration of phosphorus, a key component of phospholipids. This method typically involves a digestion step to liberate phosphate (B84403) from the this compound molecule, followed by a colorimetric reaction to produce a chromophore that can be quantified spectrophotometrically.
One established method involves microwave digestion of the sample to break down the organic matrix and convert the organically bound phosphate into inorganic phosphate. sid.irresearchgate.net Following digestion, the phosphate concentration is determined using a colorimetric method, such as the formation of a yellow phosphovanadomolybdate complex. researchgate.net This complex exhibits maximum absorbance at a specific wavelength, which can be measured by a UV-Vis spectrophotometer. For instance, in a study determining this compound in eggs, the concentration of phosphate was examined at 400 nm. sid.irresearchgate.net
The absorbance measured is directly proportional to the concentration of the colored complex, and thus to the amount of phosphorus in the original sample. A calibration curve is constructed using standard solutions of known phosphorus concentrations to determine the relationship between absorbance and concentration, often yielding a linear equation (e.g., A = 0.08628X, where A is absorbance and X is the concentration in μg). sid.irresearchgate.net This allows for the calculation of the phosphorus content in the unknown sample, which can then be used to determine the this compound concentration. The detection limit for phosphorus using this method has been reported to be as low as 0.2 μg. sid.irresearchgate.net
Alternatively, UV detection can be coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for the separation and quantification of individual phospholipid classes within this compound, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE). In such applications, detection is often performed at a lower wavelength, for example, 205 nm, where phospholipids absorb light energy. This approach offers high speed, resolution, and sensitivity for the detailed characterization of this compound composition.
Table 1: UV-Vis Spectrophotometry Data for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Wavelength for Phosphate Quantification | 400 nm | sid.irresearchgate.net |
| Wavelength for UPLC-UV Detection | 205 nm | |
| Phosphorus Detection Limit | 0.2 µg | sid.irresearchgate.net |
| Example Linear Equation | A = 0.08628X (µg) | sid.irresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used for the structural confirmation and characterization of this compound. mdpi.comnih.gov By analyzing the interaction of infrared radiation with the sample, an FTIR spectrum is generated which provides a molecular fingerprint, revealing the presence of specific functional groups and chemical bonds within the phospholipid molecules. mdpi.comresearchgate.net
The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. Key functional groups identified in the this compound structure include the phosphate group (P=O and P-O-C), the choline (B1196258) headgroup (N(CH₃)₃), the ester carbonyl groups (C=O), and the long hydrocarbon chains of the fatty acids (C-H). researchgate.netresearchgate.net
Research has identified specific wavenumbers corresponding to these vibrations:
P=O stretching: This vibration is typically observed in the region of 1231-1232 cm⁻¹. researchgate.net
P-O-C stretching: Vibrations associated with this bond are found around 1101 cm⁻¹. researchgate.net
N(CH₃)₃ group: The bond associated with the choline headgroup can be seen at approximately 969 cm⁻¹. researchgate.net
C=O (ester carbonyl) stretching: This strong absorption band is located around 1741 cm⁻¹. researchgate.net
-CH₂ stretching: Asymmetric and symmetric stretching vibrations of the methylene groups in the fatty acid chains are observed at higher wavenumbers. researchgate.net
-OH stretching: A broad peak in the -OH region can indicate interactions at the oil-water interface in emulsions. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Reference |
|---|---|---|
| 1231-1232 | P=O stretching | researchgate.net |
| 1101 | P-O-C stretching | researchgate.net |
| 969 | N(CH₃)₃ group | researchgate.net |
| 1741 | C=O (ester carbonyl) stretching | researchgate.net |
| 1157 and 1101 | Overlapping C-O-C and P=O vibrations | researchgate.net |
Rheological and Surface Property Characterization
Surface Tension Measurement Techniques (e.g., Wilhelmy Plate, Pendant Drop)
The amphiphilic nature of this compound, possessing both hydrophilic and hydrophobic moieties, allows it to adsorb at interfaces and reduce interfacial tension. This surface activity is a critical parameter in many of its applications, particularly in the formation and stabilization of emulsions. The surface tension of this compound solutions can be precisely measured using various techniques, including the Wilhelmy plate and pendant drop methods. biolinscientific.combiolinscientific.com
The Wilhelmy plate method is a force-based technique that measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid interface. biolinscientific.combiolinscientific.com The plate is connected to a sensitive balance, and the surface tension is calculated from the maximum force required to pull the plate from the interface, considering the perimeter of the wetted plate. biolinscientific.com This method has been used to determine the critical micelle concentration (cmc) of this compound derivatives by measuring surface tension at various concentrations. researchgate.net For instance, studies on dioctanoylphosphatidylcholine, a type of this compound, have used the Wilhelmy plate method to investigate how pH and electrolyte concentration affect its surface tension and micellization behavior. researchgate.net
The pendant drop method is an optical technique where the shape of a drop of liquid hanging from a needle is analyzed. biolinscientific.combiolinscientific.comthierry-corp.com The shape of the drop is governed by the balance between surface tension and gravity. biolinscientific.com By capturing a high-resolution image of the drop and applying the Young-Laplace equation, the surface tension can be calculated. biolinscientific.combiolinscientific.com
Research has shown that the surface tension of this compound solutions can be influenced by factors such as enzymatic modification. For example, the hydrolysis of this compound using the enzyme papain has been shown to reduce its surface tension, with one study reporting a reduction to 48.684 dyne/cm. researchgate.net
Table 3: Surface Tension Measurement Techniques for this compound
| Technique | Principle | Application in this compound Research |
|---|---|---|
| Wilhelmy Plate | Measures the force exerted on a plate at the liquid interface. biolinscientific.combiolinscientific.com | Determination of critical micelle concentration (cmc) and the influence of pH and electrolytes on surface tension. researchgate.net |
Viscosity and Rheological Behavior Analysis of this compound Dispersions and Emulsions
The study of viscosity and rheological behavior is crucial for understanding and controlling the flow properties of this compound dispersions and emulsions, which is essential for their processing, stability, and final product quality. dss.go.thnetzsch.com Rheology describes how a material deforms and flows in response to an applied stress. netzsch.com this compound dispersions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. dss.go.th
Dispersions of this compound in both oil and water typically exhibit pseudoplastic, or shear-thinning, behavior. dss.go.th This means their apparent viscosity decreases as the shear rate increases. netzsch.com This behavior is particularly pronounced for this compound-water dispersions. dss.go.th The rheological properties of these systems, including yield stress, flow behavior index, and consistency index, can be characterized using a coaxial-cylinder viscometer. dss.go.th
Several mathematical models can be used to describe the rheological behavior of this compound dispersions:
The Power Law model is often suitable for describing the relationship between shear rate and shear stress in this compound-oil emulsions. dss.go.th
The Herschel-Bulkley model is more appropriate for this compound-water dispersions, especially those that exhibit a yield stress (a minimum stress required to initiate flow). dss.go.th
The concentration of this compound significantly impacts the rheological properties. An increase in this compound concentration in either oil or water leads to an increase in yield stress, consistency index, and apparent viscosity. dss.go.th It has also been observed that the apparent viscosities of this compound-oil emulsions are generally higher than those of corresponding this compound-water dispersions. dss.go.th The viscosity of this compound is a complex function of its composition, including the content of acetone-insoluble matter (phospholipids and glycolipids), moisture, and its acid value. bbrc.in Generally, higher moisture and acetone-insoluble content lead to higher viscosity, while a higher acid value tends to decrease viscosity. bbrc.in
Table 4: Rheological Properties of this compound Dispersions
| Property | Observation | Continuous Phase | Rheological Model | Reference |
|---|---|---|---|---|
| Flow Behavior | Pseudoplastic (shear-thinning) | Oil and Water | - | dss.go.th |
| Yield Stress | Observed | Water | Herschel-Bulkley | dss.go.th |
| Effect of Concentration | Increased concentration leads to increased viscosity, consistency index, and yield stress. | Oil and Water | - | dss.go.th |
| Relative Viscosity | Higher apparent viscosity | Oil | Power Law | dss.go.th |
Particle Size and Zeta Potential Analysis of this compound-Stabilized Systems
Particle size analysis , commonly performed using dynamic light scattering (DLS), measures the size distribution of particles in a suspension. researchgate.net DLS analyzes the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their diffusion coefficients, which are then related to particle size. azonano.com In this compound-based systems, particle sizes can range from tens to hundreds of nanometers depending on the formulation and preparation method. For instance, soy this compound nanoparticles have been formulated with an average particle size of 79.0 nm. ekb.eg In another study, a nanoemulsion of lemongrass essential oil stabilized with soy this compound had an optimal particle size of 187.01 nm. nih.gov The concentration of this compound and the pH of the medium can also influence the particle size of the resulting nanoparticles. researchgate.net
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. azonano.com It is typically measured using laser Doppler velocimetry, which determines the velocity of charged particles in an applied electric field. azonano.com A high absolute zeta potential (e.g., greater than ±30 mV) generally indicates good physical stability due to strong electrostatic repulsion between particles, which prevents aggregation. ekb.eg this compound nanoparticles often exhibit a negative zeta potential; for example, soy this compound nanoparticles have been reported with a zeta potential of -49.0 mV. ekb.eg The pH of the dispersion can significantly affect the zeta potential of this compound nanoparticles. researchgate.net The surface charge can also be modified, for instance, by encapsulating negatively charged this compound nanoparticles in a positively charged gelatin coating, which can shift the zeta potential from a negative to a positive value (e.g., from -46.0 mV to +4.3 mV). ekb.eg
Table 5: Particle Size and Zeta Potential of this compound-Stabilized Systems
| System | This compound Type | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| This compound Nanoparticles | Soy this compound | 79.0 | -49.0 | ekb.eg |
| Lemongrass Oil Nanoemulsion | Soy this compound | 187.01 | -28.34 | nih.gov |
Microstructural Imaging Techniques (e.g., Transmission Electron Microscopy - TEM)
Transmission Electron Microscopy (TEM) is an indispensable direct-imaging technique for visualizing the microstructure of this compound-based systems at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image, providing detailed information about the size, shape, and morphology of nanostructures. youtube.com
TEM has been widely used to characterize the various self-assembled structures that this compound can form in aqueous and non-aqueous media. These structures include:
Micelles: TEM images have confirmed the formation of spherical micelles in aqueous this compound dispersions, with the size and structure observable at different this compound concentrations. researchgate.net
Nanoliposomes and Nanomicelles: Sonication of this compound can produce nanoliposomes and nanomicelles, and TEM imaging has been used to confirm their spherical structures and size ranges (e.g., 50-200 nm). researchgate.net
Lamellar Phases and Reverse Micelles: In non-aqueous systems, such as this compound/isooctane/water, cryogenic TEM (cryo-TEM) has been instrumental in identifying the development of complex nanostructures. nih.gov This includes the transition from a single reverse micellar phase to a coexistence of reverse micelles and a lamellar phase, and eventually to a reverse liquid crystalline cubic phase. nih.gov
For imaging sensitive, liquid-based systems, cryogenic techniques (cryo-TEM) are often employed. nih.gov This involves rapid freezing of the sample to vitrify the liquid, preserving the native nanostructure without artifacts from drying or staining. The use of negative staining, where a heavy metal salt like uranyl acetate is used to increase contrast, is also a common sample preparation method for visualizing this compound nanostructures. mdpi.com TEM analysis provides crucial visual confirmation of the results obtained from other techniques like DLS, offering a more complete understanding of the system's microstructure. researchgate.net
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phosphorus |
| Phosphate |
| Phosphovanadomolybdate |
| Phosphatidylcholine (PC) |
| Phosphatidylethanolamine (PE) |
| Dioctanoylphosphatidylcholine |
| Papain |
| Glycolipids |
| Uranyl acetate |
Protein Content Quantification in this compound Preparations
The quantification of protein content in this compound is crucial for quality control, particularly concerning allergenicity and functional properties. Various analytical methodologies are employed to determine the amount of protein present in this compound preparations. These methods range from classic nitrogen determination techniques to more specific colorimetric assays and advanced spectrometric approaches.
A significant challenge in quantifying proteins in this compound is their effective extraction from the complex phospholipid matrix. Research has shown that a method involving extraction with a mixture of hexane-2-propanol-water followed by amino acid analysis is highly suitable for both isolation and quantification. nih.govacs.orgresearchgate.net This method has been validated, demonstrating good performance characteristics.
Table 1: Performance Characteristics of a Validated Protein Quantification Method in this compound
| Parameter | Value |
|---|---|
| Detection Limit | 15 mg protein/kg this compound |
| Quantification Limit | 50 mg protein/kg this compound |
| Relative Repeatability Limit (0-500 mg/kg) | 12.6% |
| Relative Repeatability Limit (500-5000 mg/kg) | 7.5% |
| Protein Recovery | 101-123% |
Data sourced from studies on protein extraction and amino acid analysis in this compound preparations. nih.govacs.orgresearchgate.netcabidigitallibrary.org
This validated method has been applied to determine the protein content in various commercial this compound samples, revealing a wide range depending on the source and processing of the this compound.
Table 2: Protein Content in Different Types of Commercial this compound
| This compound Type | Protein Content (mg/kg) |
|---|---|
| Standard Soy Lecithins | 232 - 1338 |
| Deoiled Soy this compound | 342 |
| Phosphatidylcholine-Enriched Soy Lecithins | Not detectable - 163 |
| Sunflower Lecithins | 414 - 892 |
| Egg this compound | 50 |
Protein content determined after extraction and subsequent amino acid analysis. nih.govacs.orgresearchgate.netcabidigitallibrary.org
Beyond quantification, the characterization of these proteins is also important. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) have been used to examine the protein patterns. nih.govacs.org Findings indicate that the protein profiles of standard soy and sunflower lecithins are very similar to those of their respective flours. nih.govacs.org For soy lecithins, mass spectrometry techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) have identified that the main proteins have molecular masses ranging from 10.5 to 52.2 kDa. nih.govacs.orgresearchgate.net Further identification using electrospray tandem mass spectrometry (ESI-MS/MS) has shown that most of these proteins belong to the 11S globulin fraction, a major storage protein in soy and sunflower seeds. nih.govacs.orgresearchgate.net Notably, the seed maturation protein P34, part of the 7S globulin fraction and a known major allergen in soybeans, has also been identified in soy lecithins. nih.govacs.orgresearchgate.net
Other established methods for protein quantification, though not specific to this compound, are also applicable. These include:
Kjeldahl Method : This is a classic and internationally recognized method for determining protein content by measuring the total nitrogen in a sample. agroparistech.frwikipedia.orgumass.edugerhardt.de The sample is digested with concentrated sulfuric acid, converting the nitrogen to ammonium sulfate. agroparistech.frwikipedia.org The amount of ammonia is then determined by titration, and the protein content is calculated using a conversion factor (typically 6.25, though this can vary depending on the protein's amino acid composition). umass.edu
Dumas Method : An alternative to the Kjeldahl method, the Dumas method is a combustion technique that is generally faster and does not use hazardous chemicals. gerhardt.dewikipedia.orgvelp.com The sample is combusted at a high temperature, and the resulting nitrogen gas is measured by a thermal conductivity detector. wikipedia.org This method also determines the total nitrogen content, which is then converted to protein content. gerhardt.dewikipedia.org
Colorimetric Methods :
Bradford Assay : This rapid and sensitive method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins. wikipedia.orgabcam.comcreative-proteomics.com The binding causes a shift in the dye's absorbance maximum from 465 nm to 595 nm, and the change in absorbance is proportional to the protein concentration. wikipedia.orgcreative-proteomics.comnih.gov
Lowry Assay : This assay combines the Biuret test (reaction of copper ions with peptide bonds) with the oxidation of aromatic amino acid residues (mainly tryptophan and tyrosine) by the Folin-Ciocalteu reagent. wikipedia.orgcreative-proteomics.comresearchgate.net This reaction produces an intense blue color, which is measured to determine protein concentration. wikipedia.orgpace.edu.in
These methods provide a range of options for researchers to quantify and characterize the protein content in this compound, which is essential for assessing its quality and potential allergenicity.
Biosynthetic Pathways and Degradation Mechanisms of Lecithin
Endogenous Biosynthesis Routes in Biological Systems (e.g., Phosphatidylethanolamine (B1630911) N-methyltransferase - PEMT pathway)
In biological systems, particularly in mammals, phosphatidylcholine (PC), the primary component of lecithin (B1663433), is synthesized via two major pathways. While the CDP-choline pathway accounts for the majority of PC production, the phosphatidylethanolamine N-methyltransferase (PEMT) pathway provides a critical alternative route for its endogenous synthesis, especially in the liver. nih.govwikipedia.org
The PEMT pathway is the only endogenous route for de novo synthesis of choline (B1196258) in mammals. nih.gov This pathway is predominantly active in the liver, where the PEMT enzyme is located on the endoplasmic reticulum and mitochondria-associated membranes. nih.govwikipedia.org The process involves the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) through three successive methylation steps. wikipedia.orgnih.gov Each step utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.gov
The sequential reactions are as follows:
Phosphatidylethanolamine (PE) is methylated to phosphatidyl-monomethylethanolamine (PMME) . This initial step is considered the rate-limiting step in the pathway. wikipedia.org
Phosphatidyl-monomethylethanolamine (PMME) is further methylated to form phosphatidyl-dimethylethanolamine (PDME) .
Phosphatidyl-dimethylethanolamine (PDME) undergoes a final methylation to yield phosphatidylcholine (PC) .
This pathway accounts for approximately 30% of the total PC synthesis in the liver. nih.govwikipedia.org The PC molecules produced via the PEMT pathway tend to be more diverse and often contain longer-chain, polyunsaturated fatty acids like arachidonate, compared to those synthesized through the CDP-choline pathway. wikipedia.org
The expression of the PEMT gene is subject to hormonal regulation. Studies have shown that estrogen can increase PEMT activity and transcription in both human and mouse primary hepatocytes, making premenopausal women less susceptible to choline deficiency. nih.govresearchgate.net
Enzymatic Degradation Pathways and By-product Formation (e.g., Lysophosphatidylcholine (B164491) formation)
The degradation of this compound is an enzymatic process catalyzed by a group of enzymes known as phospholipases. tutorsglobe.com These enzymes exhibit specificity for different ester bonds within the phospholipid structure, leading to the formation of various by-products.
A primary degradation pathway for this compound (phosphatidylcholine) results in the formation of lysophosphatidylcholine (LPC) , also known as lysothis compound. tutorsglobe.comresearchgate.net This occurs through the hydrolysis of one of the fatty acyl chains. The most common enzyme involved in this process is Phospholipase A₂ (PLA₂) , which specifically cleaves the fatty acid at the sn-2 position of the glycerol (B35011) backbone. tutorsglobe.comwikipedia.orgresearchgate.net The by-products of this reaction are lysophosphatidylcholine and a free fatty acid. tutorsglobe.com
Phospholipases are categorized based on their cleavage site:
Phospholipase A₁ (PLA₁) : Hydrolyzes the fatty acid at the sn-1 position.
Phospholipase A₂ (PLA₂) : Hydrolyzes the fatty acid at the sn-2 position. tutorsglobe.com
Phospholipase C (PLC) : Cleaves the bond between the glycerol and the phosphate (B84403) group, yielding a diglyceride and phosphorylcholine. tutorsglobe.comcdnsciencepub.com
Phospholipase D (PLD) : Splits the bond between the phosphate group and the choline headgroup, resulting in phosphatidic acid and choline. tutorsglobe.comcdnsciencepub.com
In addition to phospholipases, the enzyme This compound-cholesterol acyltransferase (LCAT) , synthesized in the liver and present in plasma, contributes to lysophosphatidylcholine formation. tutorsglobe.comnih.gov LCAT transfers a fatty acid from the sn-2 position of this compound to cholesterol, producing a cholesterol ester and lysophosphatidylcholine. tutorsglobe.comnih.gov
Further degradation of lysophosphatidylcholine can occur. Lysophospholipases can hydrolyze the remaining fatty acid from LPC, yielding glycerophosphorylcholine. nih.gov In some systems, such as plant plastids, the enzymatic degradation of this compound can lead to products like L-α-phosphatidic acid and choline. cdnsciencepub.com Lysosomal enzymes can also degrade this compound, with an optimal activity at an acidic pH of around 4.5. nih.gov
Factors Influencing In Vitro and In Situ Stability and Degradation Kinetics
The stability of this compound and the rate of its degradation are influenced by a variety of physicochemical factors. These factors are critical in both biological contexts (in situ) and in industrial or laboratory settings (in vitro), such as in emulsions.
Key Factors Affecting this compound Stability:
| Factor | Influence on Stability and Degradation Kinetics |
| pH | The pH of the medium has a profound effect on this compound's stability, particularly in emulsions. nih.gov this compound degradation can lead to a decrease in pH, which in turn can accelerate further degradation, especially in the presence of phosphatidylethanolamines. matrixlifescience.com For some applications, a high pH (e.g., pH 9-11) is required to maintain the stability of this compound-based emulsions. nih.gov Conversely, low pH (e.g., pH 3) can cause high kinetic instability in systems containing this compound and other emulsifiers like whey proteins, due to electrostatic interactions. nih.gov |
| Temperature | Heat is generally considered detrimental to this compound quality, as it can lead to discoloration. matrixlifescience.com However, the effect of temperature is complex. Emulsions stabilized with this compound-chitosan membranes have shown good stability against aggregation during thermal processing at temperatures between 30-90°C. nih.gov In enzymatic hydrolysis studies, temperatures between 50°C and 60°C have been used to achieve high conversion rates of phosphatidylcholine to lysophosphatidylcholine. korea.ac.kr |
| Oxidation | This compound is susceptible to degradation upon exposure to air (oxygen). matrixlifescience.com This oxidative degradation can be mitigated by the presence of antioxidants. matrixlifescience.comresearchgate.net In fact, this compound itself can act as an antioxidant, protecting other compounds from oxidation by slowing the permeation of free radicals. researchgate.net |
| Presence of Water & Light | The degradation of this compound often requires an aqueous environment or the presence of sunlight, or both. matrixlifescience.com |
| Ionic Strength | The presence of ions can impact stability. For instance, the addition of calcium chloride can affect enzymatic conversion rates and the stability of emulsions containing this compound. nih.govgoogle.com |
| Composition | The specific composition of the this compound (i.e., the relative proportions of phosphatidylcholine, phosphatidylethanolamine, etc.) influences its stability. matrixlifescience.com The presence of impurities can also affect stability. nih.gov |
| Interactions with Other Molecules | The stability of this compound-containing systems can be significantly enhanced through interactions with other molecules. Co-emulsifiers like proteins (e.g., sodium caseinate, whey proteins) and polysaccharides (e.g., chitosan (B1678972), xanthan gum) can form protective interfacial layers around oil droplets, improving stability against environmental stresses. nih.govnih.govnih.govresearchgate.net |
Emerging Research Frontiers and Future Directions for Lecithin Science
Exploration of Novel Sources and Sustainable Production Methods for Lecithin (B1663433)
The primary commercial sources of this compound have traditionally been oil-bearing seeds such as soybeans, sunflower kernels, and rapeseeds. nih.gov Soybean this compound, in particular, has been extensively studied and utilized across various industries. nih.govmdpi.com Animal sources, notably egg yolk, are also significant, offering a high content of phospholipids (B1166683). nih.govmdpi.com However, increasing consumer demand for sustainable and ethically sourced ingredients, coupled with concerns over allergens associated with soy and eggs, has spurred research into novel sources. lecitein.commdpi.com
Marine animals have been identified as a promising, though less explored, source of this compound, noted for a high phospholipid composition and a unique fatty acid profile, including a high content of ω-3 fatty acids. nih.govmdpi.com Research has also extended to by-products of the oil industry, such as acidulated soy soapstock, as a valuable source. nih.gov Coturnix Japonica, or quail, eggs have been investigated as another novel source, with their yolks containing a proportionally higher percentage of yolk (45% of total content) compared to hen's eggs. researchgate.net
In parallel with the search for new sources, significant focus is being placed on developing more sustainable production methods. Traditional methods often involve mechanical pressing or solvent extraction, typically using hexane (B92381). lecitein.com While efficient, solvent-based extraction raises environmental and safety concerns. lecitein.com To address this, more environmentally friendly methods are being developed. Enzymatic hydrolysis, for instance, uses enzymes to break down plant material to release oil and this compound. This method is considered more sustainable, avoids the use of harsh chemicals, and can produce a higher yield. lecitein.com Another innovative approach involves using a peroxide solution to precipitate this compound from crude vegetable oil at lower temperatures (less than 80°C), offering a method to produce this compound with desirable color and odor characteristics. google.com These advancements align with a growing industry-wide priority for sustainable practices, including the use of organic and non-GMO crops, reduced water usage, and fair labor practices. lecitein.com
Table 1: Comparison of Various this compound Sources
| Source Category | Specific Example | Key Phospholipids | Noteworthy Characteristics |
|---|---|---|---|
| Vegetable | Soybean | Phosphatidylcholine, Phosphatidylethanolamine (B1630911), Phosphatidylinositol | Most widely studied and used source; potential allergen. nih.govmdpi.com |
| Sunflower | Phosphatidylcholine, Phosphatidylethanolamine, Phosphatidylinositol | Non-allergenic alternative to soy this compound. nih.gov | |
| Rapeseed (Canola) | Phosphatidylcholine, Phosphatidylethanolamine | Another common vegetable-based source. nih.govlecitein.com | |
| Animal | Egg Yolk | Phosphatidylcholine, Sphingomyelin (B164518) | High phospholipid content; historically significant source. nih.govmdpi.com |
| Milk/Mammal Fat | Sphingomyelin, Phosphatidylserine (B164497) | Recommended for early infant nutrition due to sphingolipid content. mdpi.com | |
| Marine | Marine Animals | Phosphatidylcholine, Phosphatidylethanolamine | High in ω-3 fatty acids like docosahexaenoic acid. mdpi.com |
| Novel | Quail Egg | Phosphatidylcholine | Higher yolk-to-total-content ratio compared to chicken eggs. researchgate.net |
Development of Advanced Modification Techniques for Precisely Tailored this compound Functionality
Standard this compound possesses inherent emulsifying and stabilizing properties, but its functionality can be precisely tailored for specific applications through various modification techniques. nih.govcargill.com These modifications, which can be categorized as chemical, enzymatic, or physical, alter the molecular structure of phospholipids to enhance properties like dispersibility, heat resistance, and emulsification capacity. nih.govcargill.com The goal is to create lecithins with improved hydrophilicity or lipophilicity, depending on the intended use. mdpi.com
Chemical modifications include processes like acetylation and hydroxylation. Acetylation involves introducing acetyl groups, which can improve the this compound's ability to form oil-in-water emulsions. nih.govmdpi.com Hydroxylation adds hydroxyl groups to the fatty acid chains, increasing the this compound's polarity and making it more hydrophilic and suitable for oil-in-water emulsification. nih.govmdpi.com
Enzymatic modification , primarily through enzymatic hydrolysis, utilizes enzymes like phospholipases to selectively cleave specific bonds in the phospholipid molecule. This process can be used to produce lysolecithins, which have enhanced water solubility and emulsifying properties compared to native this compound. nih.govmdpi.com This technique is valued for its specificity and operation under mild conditions.
Physical modifications , such as defatting or fractionation, separate the this compound mixture into components with different properties. Defatting removes the neutral lipids (triglycerides) to produce a powdered this compound with a higher concentration of phospholipids. nih.govmdpi.com Fractionation, often using alcohol, separates this compound into fractions with different solubilities, allowing for the isolation of specific phospholipids like phosphatidylcholine to create lecithins with highly specialized functionalities. researchgate.net These advanced techniques enable the production of a wide array of modified lecithins, each designed for optimal performance in applications ranging from food systems to pharmaceuticals. nih.govmdpi.com
Table 2: Advanced Modification Techniques for this compound
| Modification Type | Technique | Description | Impact on Functionality |
|---|---|---|---|
| Chemical | Acetylation | Introduction of acetyl groups to the phospholipid molecule. | Improves oil-in-water (O/W) emulsifying capacity. nih.govmdpi.com |
| Hydroxylation | Addition of hydroxyl (-OH) groups to the fatty acid chains. | Increases hydrophilicity and enhances O/W emulsification. nih.govmdpi.com | |
| Enzymatic | Enzymatic Hydrolysis | Use of enzymes (e.g., phospholipase) to cleave fatty acid chains. | Creates lysolecithins with improved water dispersibility and emulsification. nih.govmdpi.com |
| Physical | Defatting | Removal of neutral oils (triglycerides) from the this compound mixture. | Increases phospholipid concentration, creating powdered this compound. nih.govmdpi.com |
Research into Complex Co-assembly Systems Involving this compound (e.g., this compound-Polysaccharide, this compound-Protein Interactions)
This compound's amphiphilic nature makes it an ideal component for creating complex, self-assembled systems with other biopolymers like polysaccharides and proteins. nih.govnih.gov Research in this area focuses on understanding and harnessing the non-covalent interactions (such as electrostatic, hydrophobic, and hydrogen bonding) that drive the formation of these structures. researchgate.net These co-assembly systems are being developed for advanced applications, particularly for the encapsulation and delivery of bioactive compounds. nih.govnih.gov
In This compound-polysaccharide systems , this compound can form a lipid core that is then encapsulated by one or more polysaccharide layers. nih.gov For example, researchers have developed microspheres with a soybean this compound core and a shell made of alginate and carboxymethyl chitosan (B1678972) layers to encapsulate resveratrol (B1683913). nih.gov The introduction of the this compound lipid core significantly improved the encapsulation efficiency of the hydrophobic resveratrol (to over 92%) compared to polysaccharide-only microspheres. nih.gov The interaction between the charged groups on the polymers and the this compound molecules drives the layer-by-layer assembly, creating a stable delivery vehicle. nih.gov
This compound-protein interactions are also being explored to create functional delivery systems. The electrostatic interactions between proteins and the phospholipid headgroups of this compound are often pH-dependent and can be manipulated to control the formation and stability of complexes. researchgate.net These interactions are crucial for stabilizing emulsions and creating matrices for encapsulating both hydrophilic and lipophilic compounds. researchgate.net The study of these complex systems is critical for designing next-generation delivery vehicles in the food and pharmaceutical industries, where the controlled release and protection of active ingredients are paramount. nih.govresearchgate.net
Table 3: Examples of this compound-Based Co-assembly Systems
| System Type | Components | Driving Interaction | Application Example |
|---|---|---|---|
| This compound-Polysaccharide | Soybean this compound, Alginate, Carboxymethyl Chitosan | Layer-by-layer electrostatic assembly | Encapsulation and delivery of resveratrol. nih.gov |
| This compound-Ceramide | This compound, Ceramide | Self-assembly and co-assembly | Formation of oleogels with tunable crystal morphology and stability. researchgate.net |
| This compound-Protein | this compound, various proteins (e.g., whey, soy) | Electrostatic and hydrophobic interactions | Stabilization of complex emulsions and coacervates for encapsulation. researchgate.net |
Integration of this compound in Bio-inspired Materials and Processes for Advanced Applications
The self-assembling properties of this compound are fundamental to its integration into bio-inspired materials and processes. Biomimicry, or bio-inspiration, involves learning from and mimicking strategies found in nature to solve human challenges. nih.govresearchgate.net this compound, as a primary component of biological cell membranes, provides a natural model for creating organized, functional structures at the nanoscale. ncert.nic.in
In material science, this compound is used as a "crystal habit modifier," altering the crystallization process of other molecules to create novel material structures. nih.govresearchgate.net For instance, in oleogels, this compound can interact with gel-forming molecules like waxes or ceramides (B1148491) to modify the crystal network, resulting in improved texture, oil-binding capacity, and stability. nih.govresearchgate.net This mimics the way biological systems use lipids to structure and modulate the properties of tissues. The resulting crystal forms in this compound-ceramide oleogels can range from tiny rosettes to needle-like structures depending on the ratio of the components, demonstrating a sophisticated level of structural control. researchgate.net
The ability of this compound to form vesicles (liposomes) and micelles in aqueous environments is a direct inspiration from its role in cell membranes. This behavior is harnessed in bionanotechnology to create delivery systems for pharmaceuticals and nutrients. mdpi.com These bio-inspired nanostructures can encapsulate active compounds, protect them from degradation, and facilitate their transport and absorption. mdpi.com By mimicking nature's design principles, the integration of this compound into advanced materials allows for the development of sophisticated, functional systems for a wide range of applications, from structured foods to advanced drug delivery. nih.gov
Q & A
Basic: What are the standard methodologies for isolating and characterizing lecithin from biological sources?
This compound isolation typically involves solvent extraction (e.g., chloroform-methanol mixtures) followed by purification via acetone precipitation. Characterization employs thin-layer chromatography (TLC) for lipid profiling, high-performance liquid chromatography (HPLC) for phospholipid quantification, and nuclear magnetic resonance (NMR) for structural elucidation . For reproducibility, ensure detailed documentation of solvent ratios, centrifugation parameters, and column specifications in the Materials and Methods section .
Basic: How can researchers ensure the purity of this compound samples in lipidomics studies?
Purity validation requires multi-modal analysis:
- Chromatographic methods : Use HPLC with evaporative light scattering detection (ELSD) to quantify phosphatidylcholine content .
- Mass spectrometry (MS) : Identify contaminants like lysophosphatidylcholine via high-resolution MS/MS .
- Elemental analysis : Verify absence of heavy metals (e.g., via ICP-MS) if sourced from industrial byproducts .
Include purity thresholds (e.g., ≥95% phosphatidylcholine) in experimental protocols to ensure consistency .
Advanced: How can Box-Wilson experimental designs optimize this compound-based formulations while addressing multifactorial interactions?
Box-Wilson central composite design (CCD) allows systematic exploration of variables (e.g., this compound concentration, pH, temperature). For example, in emulsion stability studies:
- Define independent factors (e.g., this compound: 0.15–0.45% w/v, xylitol: 2–5% w/v) and response variables (e.g., zeta potential, droplet size) .
- Use software (e.g., Design-Expert) to analyze interactions between factors and identify optimal conditions via response surface methodology .
- Validate predictions with 5–10 replicate trials at central points to assess robustness .
Advanced: What strategies resolve contradictions in reported bioactivity data of this compound across in vitro and in vivo models?
Address discrepancies using:
- Systematic reviews : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria for studies .
- Meta-analysis : Pool data from ≥10 independent studies, adjusting for variables like dosage (50–500 mg/kg) or model organism (rats vs. human cell lines) .
- Mechanistic studies : Compare membrane permeability (e.g., via fluorescent probes) in both models to isolate confounding factors (e.g., metabolic degradation in vivo) .
Basic: What analytical frameworks are recommended for quantifying phospholipid composition in this compound mixtures?
- 31P-NMR : Quantifies phospholipid classes (phosphatidylcholine, phosphatidylethanolamine) with <5% error .
- LC-MS/MS : Identifies low-abundance species (e.g., phosphatidylinositol) using targeted multiple reaction monitoring (MRM) .
- Colorimetric assays : Measure total phosphorus content via ammonium molybdate reaction, correlating to phospholipid concentration .
Advanced: How to design longitudinal studies assessing this compound's impact on membrane fluidity under varying physiological conditions?
- Controlled variables : Temperature (25–37°C), oxidative stress (H2O2 exposure), and lipid composition (cholesterol:this compound ratios) .
- Time-series analysis : Use fluorescence anisotropy (e.g., DPH probe) at 0, 24, and 48 hours to track fluidity changes .
- Statistical models : Apply mixed-effects regression to account for intra-sample variability and autocorrelation .
Advanced: What computational models predict this compound's behavior in mixed lipid systems, and how to validate them experimentally?
- Molecular dynamics (MD) simulations : Model lipid bilayer interactions using force fields (e.g., CHARMM36) to predict phase separation thresholds .
- Validation : Compare predictions with experimental data from differential scanning calorimetry (DSC) for phase transition temperatures or small-angle X-ray scattering (SAXS) for bilayer spacing .
Basic: What quality control protocols ensure batch-to-batch consistency in this compound samples for experimental reproducibility?
- Standard operating procedures (SOPs) : Document extraction parameters (e.g., 4°C centrifugation at 10,000×g for 15 minutes) .
- Reference materials : Use certified this compound (e.g., ≥99% purity from egg yolk) as a benchmark for HPLC retention times and NMR spectra .
- Batch testing : Perform triplicate analyses of fatty acid composition (via GC-FID) and peroxide value to detect oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
